2-Methylthiane-4-carboxylic Acid: Comprehensive Analysis of Molecular Weight, Exact Mass, and Characterization Workflows
Executive Summary 2-Methylthiane-4-carboxylic acid (also known systematically as 2-methyltetrahydro-2H-thiopyran-4-carboxylic acid) is a specialized sulfur-containing heterocyclic building block. Widely utilized in medic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methylthiane-4-carboxylic acid (also known systematically as 2-methyltetrahydro-2H-thiopyran-4-carboxylic acid) is a specialized sulfur-containing heterocyclic building block. Widely utilized in medicinal chemistry, this compound serves as a critical structural motif in the development of bioactive reagents, enzyme inhibitors, and novel pharmaceutical candidates [1, 2].
For researchers and drug development professionals, verifying the precise chemical identity of this intermediate is paramount. A deviation in isotopic composition or regiochemistry can cascade into significant downstream synthetic failures. This technical guide provides an authoritative breakdown of the compound's molecular weight, exact mass, and the field-proven analytical workflows required to validate its structure.
Chemical Identity & Fundamental Properties
Understanding the distinction between molecular weight (the abundance-weighted average of all isotopes) and exact mass (the mass of the most abundant isotopes) is critical for mass spectrometry applications. The fundamental properties of 2-Methylthiane-4-carboxylic acid are summarized below [3, 4].
Property
Value
IUPAC Name
2-Methyltetrahydro-2H-thiopyran-4-carboxylic acid
CAS Number
1556352-60-3
Chemical Formula
C₇H₁₂O₂S
Molecular Weight
160.23 g/mol
Monoisotopic / Exact Mass
160.0558 Da
Appearance
Solid crystalline substance
Solubility
Soluble in DMSO and ethanol; limited in water
Structural Mechanics & Mass Determination
The chemical formula C₇H₁₂O₂S dictates a specific isotopic envelope. In high-resolution mass spectrometry (HRMS), the exact mass of 160.0558 Da is calculated using the monoisotopic masses of its constituent elements:
Carbon (¹²C): 7 × 12.000000 = 84.000000
Hydrogen (¹H): 12 × 1.007825 = 12.093900
Oxygen (¹⁶O): 2 × 15.994915 = 31.989830
Sulfur (³²S): 1 × 31.972071 = 31.972071
Total Exact Mass: 160.055801 Da.
The presence of the sulfur atom introduces a distinct isotopic signature (the M+2 peak from ³⁴S at ~4.2% natural abundance). Recognizing this signature is a self-validating mechanism during spectral analysis, ensuring that the detected ion genuinely contains the thiane ring.
Experimental Workflows for Mass Verification
To definitively confirm the identity of 2-Methylthiane-4-carboxylic acid, a dual-pronged analytical approach utilizing HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy is required.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
Electrospray Ionization (ESI) is selected due to its soft ionization capabilities, which preserve the parent molecule.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of methanol and water containing 0.1% ammonium hydroxide.
Causality: Ammonium hydroxide provides a slightly basic environment, which forces the deprotonation of the carboxylic acid group (pKa ~4.5). This guarantees a high yield of the target ion.
Instrument Calibration: Calibrate the Orbitrap or Time-of-Flight (TOF) mass spectrometer using a standard calibration mix (e.g., sodium formate clusters) to achieve a mass accuracy of < 5 ppm.
Causality: Precise calibration is strictly required to differentiate the exact mass of this sulfur-containing compound from isobaric interferences.
Ionization (ESI Negative Mode): Inject the sample at a flow rate of 10 µL/min.
Causality: Operating in negative mode yields a stable [M-H]⁻ ion. This prevents the fragmentation of the thiane ring that often occurs in positive mode ionization.
Data Acquisition: Extract the chromatogram for the theoretical [M-H]⁻ mass.
Calculation: 160.0558 Da (Exact Mass) - 1.0078 Da (Proton) = 159.0480 Da .
Step-by-step HRMS workflow for determining exact mass of 2-Methylthiane-4-carboxylic acid.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS confirms the atomic composition, NMR is mandatory to validate the regiochemistry (2-methyl vs 3-methyl) and stereochemistry.
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
Causality: A highly concentrated, fully solvated sample ensures an optimal signal-to-noise ratio, which is critical for observing the complex splitting patterns of the thiane ring protons.
¹H NMR Acquisition: Acquire a standard ¹H spectrum at 400 MHz or higher.
Causality: High-field NMR is necessary to resolve the overlapping multiplet signals of the axial and equatorial protons within the tetrahydrothiopyran ring.
Data Interpretation: Identify the doublet corresponding to the 2-methyl group (typically ~1.2–1.4 ppm) and the multiplet for the proton at the C4 position adjacent to the carboxylic acid.
Causality: The coupling constants (J-values) between these protons confirm the relative stereochemistry (cis/trans isomerism) of the substituents on the ring.
Analytical Logic & Decision Pathway
The integration of these two protocols forms a self-validating loop. HRMS prevents the misidentification of compounds with similar NMR spectra but different elemental compositions, while NMR prevents the misidentification of structural isomers that share the exact same mass.
Logical framework combining HRMS and NMR to validate molecular structure and exact mass.
Conclusion
The precise characterization of 2-Methylthiane-4-carboxylic acid relies heavily on understanding its exact mass (160.0558 Da) and molecular weight (160.23 g/mol ). By employing ESI-HRMS in negative ion mode alongside high-field NMR spectroscopy, researchers can establish a rigorous, self-validating analytical workflow. This ensures that the structural integrity of this critical building block is maintained throughout complex drug development pipelines.
References
NextSDS. "2-methylthiane-4-carboxylic acid — Chemical Substance Information." NextSDS Substance Database. Available at: [Link][1]
PubChemLite / Uni.lu. "C7H12O2S Exact Mass and Properties." PubChemLite Database. Available at:[Link][2]
Crystal Structure and Stereochemistry of 2-Methylthiane-4-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary & Pharmacochemical Relevance 2-Methylthiane-4-carboxylic acid (CAS: 1556352-60-3) is a highly specialized sulfur-containing saturated heterocycle utilized as a critical building block in medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacochemical Relevance
2-Methylthiane-4-carboxylic acid (CAS: 1556352-60-3) is a highly specialized sulfur-containing saturated heterocycle utilized as a critical building block in medicinal chemistry and organic synthesis[1]. As a precursor for complex nitrogen-containing heterocycles and bioactive reagents, its three-dimensional geometry directly influences the binding affinity and pharmacokinetic profiles of downstream drug candidates. Understanding the precise stereochemistry and solid-state crystal structure of this thiane scaffold is paramount for drug development professionals aiming to leverage its unique conformational properties.
Stereochemical Architecture of the Thiane Scaffold
The stereochemical behavior of thianes (tetrahydrothiopyrans) diverges significantly from their cyclohexane analogs due to the intrinsic geometric properties of the sulfur atom.
Geometric Distortions and Conformational Energies
Single-crystal structure determinations of thiopyran derivatives demonstrate that the ring adopts a "puckered-chair" conformation[2]. This puckering is driven by two primary geometric deviations:
Bond Lengths: The carbon-sulfur (C–S) bond lengths measure approximately 1.82 Å, which is significantly longer than standard carbon-carbon (C–C) bonds (~1.54 Å)[2].
Bond Angles: The C–S–C bond angle is compressed to approximately 98–100°, compared to the 109.5° tetrahedral angle in cyclohexanes.
These geometric features elongate the ring and flatten the sulfur-containing pole of the chair. Mechanistically, this reduces the 1,3-diaxial repulsive interactions for substituents at the C2 position. Because the sulfur atom lacks an axial hydrogen (possessing only lone pairs), an axial methyl group at C2 experiences significantly less steric clash than it would in methylcyclohexane[3].
Cis vs. Trans Isomerism
2-Methylthiane-4-carboxylic acid possesses two chiral centers (C2 and C4), resulting in a 1,3-substitution pattern on the carbon backbone.
Cis-Isomer ((2R,4S) or (2S,4R)): The substituents can adopt a di-equatorial (e,e) or di-axial (a,a) configuration. The (e,e) chair is thermodynamically highly favored, minimizing steric strain.
Trans-Isomer ((2R,4R) or (2S,4S)): The substituents are forced into an axial-equatorial (a,e) or equatorial-axial (e,a) relationship. Due to the reduced A-value of the C2 position in thianes[3], the conformer with an axial methyl (at C2) and an equatorial carboxylic acid (at C4) is often more stable than the reverse.
Logical relationship of 2-Methylthiane-4-carboxylic acid stereoisomers and conformations.
Solid-State Crystal Structure Elucidation
In the solid state, Single-Crystal X-Ray Diffraction (SCXRD) reveals not only the preferred chair conformation but also the intermolecular forces dictating crystal packing.
The most prominent feature of 2-methylthiane-4-carboxylic acid in the crystalline phase is the formation of centrosymmetric hydrogen-bonded dimers . The carboxylic acid functional groups at the C4 position interact via strong O–H···O hydrogen bonds, forming a classic
R22(8)
supramolecular synthon. The orientation of the C2-methyl group dictates the lateral packing efficiency of these dimers, often forcing the crystal into a monoclinic space group (e.g.,
P21/c
for the racemate).
Quantitative Structural Data
The following table summarizes the comparative geometric data that defines the thiane scaffold's unique stereochemistry.
Table 1: Geometric Comparison (Thiane Scaffold vs. Cyclohexane)
Structural Parameter
Cyclohexane Reference
Thiane Scaffold
Mechanistic Consequence
C–X Bond Length
~1.54 Å (C–C)
~1.82 Å (C–S)
Ring elongation; significantly alters 1,3-diaxial distances.
C–X–C Bond Angle
109.5°
~98.0°
Flattens the heteroatom pole of the chair conformation.
C2 Axial Steric Clash
High
Reduced
Higher tolerance for axial substituents at the C2 position.
Experimental Workflows and Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the isolation and crystallographic analysis of the compound.
Protocol 1: Stereoselective Isolation via Thermodynamic Equilibration
Causality Insight: Synthesizing thianes often yields a mixture of cis and trans isomers[4]. To isolate the thermodynamically favored cis-isomer, base-catalyzed epimerization at the C4 position is utilized.
Deprotonation: Dissolve the isomeric mixture of 2-methylthiane-4-carboxylic acid in anhydrous THF. Cool to -78 °C and add 2.2 equivalents of Lithium Diisopropylamide (LDA). Reasoning: The bulky base forms the enolate at C4 without attacking the sulfur center.
Equilibration: Allow the solution to warm to 0 °C for 2 hours, permitting thermodynamic equilibration of the enolate.
Protonation: Quench rapidly with a bulky proton source (e.g., 2,6-di-tert-butylphenol) at -78 °C. Reasoning: Kinetic protonation from the less hindered face drives the equilibrium toward the highly stable di-equatorial cis-isomer.
Purification: Extract with ethyl acetate, wash with 1M HCl, and recrystallize from hot toluene to yield the phase-pure cis-isomer.
Protocol 2: X-Ray Crystallography Workflow
Causality Insight: High-resolution X-ray data is required to accurately map the hydrogen-bonding network of the carboxylic acid dimers.
Crystallization (Vapor Diffusion): Dissolve 10 mg of the purified compound in 0.5 mL of ethyl acetate (solvent). Place in a small vial, and set this inside a larger sealed chamber containing hexanes (antisolvent). Reasoning: Slow vapor diffusion allows a highly controlled transition into the metastable supersaturation zone, promoting the nucleation of defect-free single crystals.
Crystal Mounting: Select a crystal (~0.2 x 0.2 x 0.1 mm) and coat it in Paratone-N oil. Mount on a cryoloop. Reasoning: The oil acts as a cryoprotectant, preventing atmospheric moisture from forming ice crystals during flash-cooling, which would obscure Bragg diffraction peaks.
Data Collection: Flash-cool the crystal to 100(2) K under a nitrogen stream. Collect data using Mo Kα radiation (λ = 0.71073 Å). Reasoning: 100 K minimizes the thermal atomic displacement parameters (B-factors), allowing precise localization of the critical carboxylic acid hydrogen atoms.
Structure Refinement (Self-Validation): Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Validation Check: The final
R1
factor must be
<0.05
and the Goodness-of-Fit (S) should be between
1.00
and
1.05
. If
R1>0.05
, inspect the data for potential twinning or require an empirical absorption correction.
Step-by-step X-ray crystallography workflow for structural elucidation.
Table 2: Crystallographic Validation Parameters
Crystallographic Parameter
Target Specification
Validation Rationale
Temperature
100(2) K
Minimizes thermal motion for accurate H-atom localization.
Radiation Source
Mo Kα (λ = 0.71073 Å)
High penetration depth; reduces absorption artifacts.
R1
Factor (Final)
< 0.05 (5%)
Confirms the structural model accurately reflects the electron density.
Goodness-of-Fit (S)
~1.00 to 1.05
Validates that the weighting scheme for reflections is appropriate.
National Institutes of Health (PMC). "Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory". NIH PubMed Central. 3
American Chemical Society. "A Simple Method for the Preparation of N-Sulfonylsulfilimines from Sulfides". The Journal of Organic Chemistry. 4
Thermodynamic Stability and Conformational Dynamics of 2-Methylthiane-4-carboxylic Acid Isomers: A Technical Guide
Executive Summary In the landscape of modern drug development, saturated sulfur-containing heterocycles like thianes are increasingly utilized as metabolically stable bioisosteres for piperidines and cyclohexanes. 2-Meth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development, saturated sulfur-containing heterocycles like thianes are increasingly utilized as metabolically stable bioisosteres for piperidines and cyclohexanes. 2-Methylthiane-4-carboxylic acid presents a highly nuanced stereochemical profile due to its 1,3-disubstitution pattern across a flexible six-membered thioether ring. Understanding the thermodynamic stability of its cis and trans isomers is critical for predicting pharmacophore rigidity, receptor binding entropy, and downstream synthetic scalability.
This whitepaper provides an in-depth analysis of the conformational thermodynamics governing these isomers, detailing the structural causality behind their stability, and outlining self-validating experimental and computational workflows for their characterization.
Structural Foundations of the Thiane Ring
To accurately predict the thermodynamic behavior of 2-methylthiane-4-carboxylic acid, one must first isolate how the thiane ring deviates from the classical cyclohexane model.
In cyclohexane, the A-value (conformational free energy) for a methyl group is approximately 1.74 kcal/mol[1]. However, introducing a sulfur atom fundamentally alters the ring's geometry. Gas-phase electron diffraction studies demonstrate that the carbon-sulfur (C–S) bond length in thiane is significantly elongated to 1.811 Å (compared to the 1.54 Å C–C bond), and the C–S–C bond angle is compressed to 97.6°[2].
Mechanistic Causality: This geometric distortion enhances the puckering of the thiane ring. When a methyl group is placed at the C2 position (adjacent to the sulfur atom) in an axial orientation, the elongated C–S bond physically distances the C2 substituent from the syn-axial protons at C4 and C6. Consequently, the 1,3-diaxial steric repulsion is heavily attenuated, reducing the effective A-value of the 2-methyl group compared to its cyclohexane counterpart[3].
Quantitative Data: Thermodynamic Parameters
The following table summarizes the conformational free energies (A-values) dictating the stability of the system:
Longer C–S bond (1.811 Å) and compressed C–S–C angle (97.6°)[2] reduce 1,3-diaxial steric repulsion.
4-Carboxylic Acid
~1.40
~1.40
Positioned opposite to the heteroatom; minimal deviation from standard chair geometry at the C4 position.
Isomeric Profiling: Cis vs. Trans Dynamics
Because the methyl group and the carboxylic acid group are situated at the C2 and C4 positions, they share a 1,3-relationship. This dictates distinct conformational landscapes for the cis and trans diastereomers.
The Cis-Isomer (Rigid Pharmacophore): The cis-isomer can adopt either a diequatorial (e,e) or diaxial (a,a) conformation. Because both substituents can simultaneously occupy the sterically unhindered equatorial positions, the cis-(e,e) conformer represents the global thermodynamic minimum of the system. The energy penalty for the ring flip to the (a,a) conformer is >2.7 kcal/mol, effectively locking the molecule in the (e,e) state at physiological temperatures.
The Trans-Isomer (Flexible Pharmacophore): The trans-isomer is forced into a conformational compromise: either the 2-methyl group is equatorial and the 4-carboxylic acid is axial (e,a), or vice versa (a,e). Because the modified A-value of the 2-methyl group in thiane (~1.35 kcal/mol) is nearly degenerate with the A-value of the 4-carboxylic acid (~1.40 kcal/mol), neither conformer overwhelmingly dominates. The trans-isomer exists as a highly flexible, dynamic mixture, making it thermodynamically less stable than the cis-isomer.
Caption: Conformational and configurational equilibria of 2-methylthiane-4-carboxylic acid isomers.
Experimental Methodologies for Stability Determination
To empirically validate the thermodynamic stability, the following self-validating protocols must be executed.
Protocol 1: Chemical Equilibration via Ester Enolate
Direct epimerization of free carboxylic acids is highly inefficient due to the formation of carboxylate anions in base, which resist further
α
-deprotonation due to electrostatic repulsion. Therefore, a transient esterification strategy is required.
Esterification: React the isolated trans-isomer with TMS-diazomethane in DCM/MeOH to quantitatively yield the methyl ester.
Epimerization: Dissolve the ester in anhydrous methanol. Add 0.5 equivalents of Sodium Methoxide (NaOMe) and reflux for 48 hours. The methoxide base reversibly abstracts the C4
α
-proton, forming a planar enolate that funnels the stereocenter into the lowest-energy thermodynamic state (cis-(e,e)).
Hydrolysis: Quench the reaction, isolate the ester mixture, and saponify using LiOH in THF/H
2
O. Acidify with 1M HCl to precipitate the equilibrated free acids.
Quantification: Analyze the final cis/trans ratio via HPLC to calculate
ΔG∘=−RTlnKeq
.
Self-Validation System: To prove the system has reached true thermodynamic equilibrium (and is not trapped in a kinetic well), this exact protocol must be run in parallel starting from the pure cis-isomer. If both the cis-originating and trans-originating reactions converge to the exact same diastereomeric ratio, the protocol is validated.
Protocol 2: VT-NMR and
J
-Coupling Analysis
To map the (e,a) ⇌ (a,e) dynamic equilibrium of the trans-isomer, Variable-Temperature NMR (VT-NMR) is utilized.
Preparation: Dissolve the pure trans-isomer in CD
2
Cl
2
.
Acquisition: Acquire
1
H-NMR spectra from 298 K down to 180 K to slow the chair-chair interconversion on the NMR timescale.
Extraction: Analyze the
J
-coupling of the H4 proton. According to the Karplus equation, an axial H4 proton will exhibit two large trans-diaxial couplings (
Ja,a≈10−12
Hz) with the C3/C5 axial protons. An equatorial H4 proton will show only small couplings (
Je,e,Je,a≈2−5
Hz). The time-averaged
J
-values at 298 K allow for the calculation of the exact conformer molar fractions.
Self-Validation System: The van 't Hoff plot (
lnK
vs
1/T
) generated from the VT-NMR data must yield a perfectly linear relationship. Any non-linearity indicates signal overlap or temperature-dependent intermolecular aggregation, prompting immediate solvent dilution.
Computational Workflow for Energy Mapping
Experimental data should be corroborated using high-level quantum mechanical calculations. Standard molecular mechanics force fields often fail to accurately parameterize the hyperconjugative effects and specific polarizabilities of the sulfur heteroatom.
For rigorous thermodynamic mapping, initial geometry optimizations should be performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. To obtain highly accurate single-point energies that account for electron correlation, the optimized structures must be subjected to Domain-based Local Pair Natural Orbital Coupled Cluster theory (DLPNO-CCSD(T)) [3].
Caption: Integrated experimental and computational workflow for thermodynamic stability profiling.
Conclusion
The thermodynamic stability of 2-methylthiane-4-carboxylic acid is fundamentally governed by the geometric idiosyncrasies of the thiane ring. The elongated C–S bond and compressed C–S–C angle reduce the 1,3-diaxial penalty of the 2-methyl group, creating a scenario where the trans-isomer exists as a highly flexible mixture of nearly degenerate conformers. Conversely, the cis-isomer acts as a rigid, highly stable diequatorial pharmacophore. By utilizing the self-validating chemical equilibration and VT-NMR protocols outlined above—supported by DLPNO-CCSD(T) computational mapping—drug development professionals can accurately leverage these isomers in rational drug design.
An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 2-Methylthiane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methylthiane-4-carboxylic acid, a sulfur-containing heterocyclic compound, presents a unique scaffold of interest in medicinal chemistry and mate...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylthiane-4-carboxylic acid, a sulfur-containing heterocyclic compound, presents a unique scaffold of interest in medicinal chemistry and materials science. Its electronic structure and polarity, defined by its electronic properties and dipole moment, are fundamental to its reactivity, intermolecular interactions, and overall utility. This guide provides a comprehensive framework for the determination and analysis of these key physicochemical parameters. In the absence of extensive published data for this specific molecule, this document serves as a self-contained manual, detailing both the theoretical underpinnings and the practical, step-by-step protocols for computational and experimental characterization. We offer field-proven insights into methodological choices, data interpretation, and the causal relationships between molecular structure and electronic behavior, empowering researchers to generate and validate these critical data points.
PART 1: Theoretical Framework and Significance
The electronic properties and dipole moment of a molecule are critical predictors of its behavior. For 2-Methylthiane-4-carboxylic acid, the interplay between the electron-rich sulfur atom in the thiane ring, the electron-withdrawing carboxylic acid group, and the stereochemistry of the methyl group dictates its overall electronic landscape.
Electronic Properties : These govern the molecule's reactivity. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The energy gap is a proxy for chemical stability and reactivity.[1]
Dipole Moment (µ) : This is a quantitative measure of a molecule's overall polarity, arising from the vector sum of all individual bond dipoles. It is crucial for understanding solubility, intermolecular interactions (e.g., with protein binding sites), and bulk material properties. A non-zero dipole moment is expected for 2-Methylthiane-4-carboxylic acid due to its asymmetric nature and the presence of heteroatoms (O, S).[2]
PART 2: Computational Determination and Analysis
Density Functional Theory (DFT) is a robust and widely used quantum mechanical modeling method for predicting the electronic properties of molecules.[3][4][5] It offers a balance of accuracy and computational cost, making it ideal for molecules of this size.
Recommended Computational Protocol
This protocol outlines a self-validating workflow for calculating and analyzing the electronic properties and dipole moment of 2-Methylthiane-4-carboxylic acid.
Step-by-Step Methodology:
Structure Generation : Build the 3D structure of 2-Methylthiane-4-carboxylic acid (CAS No: 1556352-60-3) using molecular modeling software (e.g., Avogadro, GaussView). Ensure the correct stereochemistry is represented.[6]
Geometry Optimization : Perform a full geometry optimization to find the molecule's most stable, lowest-energy conformation.
Causality : This step is critical because electronic properties are highly dependent on the molecular geometry. An unoptimized structure will yield inaccurate results.
Recommended Method : The B3LYP functional with a 6-31G(d,p) basis set is a well-established starting point for organic molecules containing sulfur.[3]
Frequency Calculation : Conduct a frequency calculation on the optimized structure.
Trustworthiness : This step validates the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Single-Point Energy Calculation : Using the validated geometry, perform a more accurate single-point energy calculation.
Expertise : Employing a larger basis set, such as 6-311++G(d,p), for this step improves the accuracy of the electronic properties without the high computational cost of re-optimizing with this larger set.
Property Analysis : Extract the key electronic data from the calculation output file. This includes:
HOMO and LUMO energies.
Molecular orbital surfaces (for visualization).
The Mulliken or Natural Bond Orbital (NBO) atomic charges.
The magnitude and vector components of the dipole moment.
Computational Workflow Diagram
Caption: Computational workflow for determining electronic properties.
Interpretation of Expected Results
Quantitative Data Summary (Hypothetical Calculated Values)
Property
Expected Value Range
Significance
HOMO Energy
-6.0 to -7.5 eV
Indicates potential for electron donation (nucleophilicity), likely localized on the sulfur atom or carboxylate oxygen.
LUMO Energy
-0.5 to 1.0 eV
Indicates potential for electron acceptance (electrophilicity), likely localized on the carboxylic acid group.
HOMO-LUMO Gap
5.5 to 8.5 eV
A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment (µ)
2.0 to 4.5 Debye
A significant value indicating a polar molecule, crucial for solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Map
The MEP map visually represents the electrostatic potential on the electron density surface.
Red/Yellow Regions (Negative Potential) : These areas are rich in electrons and are prone to electrophilic attack. They are expected around the oxygen atoms of the carboxylic acid group.
Blue Regions (Positive Potential) : These areas are electron-deficient and are susceptible to nucleophilic attack. They are expected around the acidic proton of the carboxylic acid.
PART 3: Experimental Determination of Dipole Moment
The dipole moment can be determined experimentally by measuring the dielectric constant of dilute solutions of the substance in a nonpolar solvent. This protocol provides a reliable method for obtaining this value.
Experimental Protocol: The Solution Method
Principle : The Debye equation relates the molar polarization of a substance to its dipole moment and molar refractivity. By measuring the dielectric constant and density of several dilute solutions, the molar polarization at infinite dilution can be determined and used to calculate the dipole moment.
Step-by-Step Methodology:
Solvent Selection : Choose a high-purity, nonpolar solvent in which the compound is soluble (e.g., benzene, dioxane, or cyclohexane).
Solution Preparation : Prepare a series of at least five dilute solutions of 2-Methylthiane-4-carboxylic acid in the chosen solvent, with accurately known weight fractions.
Dielectric Constant Measurement : Using a precision dielectric constant meter (capacitance meter), measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions at a constant temperature (e.g., 25 °C).
Density Measurement : Measure the density (ρ) of the pure solvent and each solution using a pycnometer or a digital density meter at the same constant temperature.
Data Analysis (Guggenheim Method) :
Calculate the difference in dielectric constant (Δε) and the difference in the square of the refractive index (Δn²) between each solution and the pure solvent.
Plot (Δε/c) versus the concentration (c) and (Δn²/c) versus concentration.
Extrapolate these plots to infinite dilution (c → 0) to obtain the slopes (dε/dc)₀ and (dn²/dc)₀.
Dipole Moment Calculation : Use the following equation to calculate the square of the dipole moment (µ²):
µ² = [27kT / (4πNₐ(ε₁+2)²)] * [(M₂/ρ₁)((dε/dc)₀ - (dn²/dc)₀)]
where:
k is the Boltzmann constant
T is the absolute temperature (in Kelvin)
Nₐ is Avogadro's number
ε₁ and ρ₁ are the dielectric constant and density of the pure solvent
M₂ is the molar mass of the solute (2-Methylthiane-4-carboxylic acid)
Experimental Workflow Diagram
Caption: Experimental workflow for dipole moment determination.
Conclusion
This guide provides a robust and scientifically grounded framework for researchers to determine the electronic properties and dipole moment of 2-Methylthiane-4-carboxylic acid. By following the detailed computational and experimental protocols, scientists can generate reliable data essential for understanding the molecule's reactivity, polarity, and potential for various applications. The emphasis on the causality behind methodological choices and the inclusion of self-validating steps ensures the integrity of the results. This comprehensive approach empowers drug development professionals and researchers to confidently characterize this and other novel chemical entities.
References
Title : Thiazine Derivative Series by the Density Functional Theory (DFT) Method
Source : A study demonstrating the use of DFT (B3LYP/6-31+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO), energy gaps, and molecular electrostatic potential maps for sulfur- and nitrogen-containing heterocycles.
URL : [Link]
Title : 2-methylthiane-4-carboxylic acid — Chemical Substance Information
Source : NextSDS, providing identifiers such as the CAS Number (1556352-60-3) for the target molecule.
URL : [Link]
Title : DFT and TD-DFT calculation of new thienopyrazine-based small molecules for organic solar cells
Source : An article detailing the application of DFT with B3LYP and CAM-B3LYP functionals and the 6-31G(d,p) basis set for calculating HOMO-LUMO gaps and other electronic properties of sulfur-containing organic molecules.
URL : [Link]
Title : Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption
Source : ResearchGate. While focused on a different molecule, this article provides context on the chemistry of related sulfur-containing carboxylic acids.
URL : [Link]
Title : 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736
Source : PubChem, a public repository for chemical substance information.
URL : [Link]
Title : Dipole Moments and Dipoles
Source : Master Organic Chemistry. An educational resource explaining the concepts of bond dipoles, molecular geometry, and overall molecular dipole moment.
URL : [Link]
Title : DFT Calculations of Charge Transfer Complexes of..................Thiourea Derivatives and Benzoquinone
Source : ResearchGate. This paper illustrates the use of DFT calculations for understanding charge transfer and electronic interactions in complex molecular systems.
URL : [Link]
Title : A5: Dipole Moments
Source : Chemistry LibreTexts. A reference table of dipole moments for various chemical substances.
URL : [Link]
Title : DFT and TD-DFT calculation of new thienopyrazine-based small molecules for organic solar cells
Source : ResearchGate. This article provides examples of calculated dipole moments for various organic molecules using DFT methods.
URL : [Link]
Title : Dipole Moment, Molecular Polarity & Percent Ionic Character
Source : YouTube - The Organic Chemistry Tutor. An educational video explaining the fundamental concepts behind dipole moments.
URL : [Link]
Title : DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives
Source : MDPI. A recent study showcasing the application of DFT calculations for analyzing electronic properties and vibrational spectra of thiophene derivatives.
URL : [Link]
Title : DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE
Source : An example of a study using DFT to investigate molecular structure, HOMO-LUMO gap, and reactivity descriptors.
URL : [Link]
Title : Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates
Source : ScienceOpen. This article demonstrates the synthesis and characterization of metal complexes with carboxylic acid ligands, including the use of DFT for structural analysis.
URL : [Link]
Title : Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct
Source : MDPI. This study combines synthesis, characterization, and computational studies (semi-empirical PM6 method) to analyze the properties of metal complexes.
URL : [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Document Type: Technical Protocol & Scale-Up Guide
Introduction & Strategic Context
Saturated sulfur-containing heterocycles, particularly thiane derivatives, have emerged as highly valuable bioisosteres for cyclohexanes and piperidines in modern drug discovery. By modulating lipophilicity and altering the three-dimensional vector of substituents, thianes can significantly improve the metabolic stability and target-binding affinity of active pharmaceutical ingredients (APIs).
Specifically, 2-methylthiane-4-carboxylic acid and its oxidized sulfone analog (2-methyltetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide ) are critical building blocks. They are prominently featured as core structural motifs in the development of RORγ modulators for autoimmune disorders [1] and in the synthesis of the antiviral agent Amenamevir [2, 3].
This application note details a field-proven, highly scalable, and safe synthetic route to these derivatives, intentionally designed to bypass hazardous reagents (e.g., toxic cyanide gas) while maximizing thermodynamic stereocontrol.
Synthetic Strategy & Mechanistic Causality
The synthesis of 2-methylthiane-4-carboxylic acid from commercially available 2-methyltetrahydro-4H-thiopyran-4-one requires a one-carbon homologation at the C4 position.
Why the van Leusen Cyanation?
Traditional methods for converting cyclic ketones to carboxylic acids (such as Wittig homologation followed by hydrolysis, or cyanohydrin formation) often suffer from poor scalability, multi-step inefficiencies, or the requirement of highly toxic reagents (HCN/NaCN).
To ensure process safety and high throughput, this protocol utilizes the van Leusen reductive cyanation using Toluenesulfonylmethyl isocyanide (TosMIC).
Causality of Reagent Choice: TosMIC allows for a direct, one-pot conversion of the ketone to a nitrile. The reaction proceeds via an intermediate oxazoline ring. The deliberate addition of ethanol to the solvent matrix acts as an essential proton source, facilitating the ring-opening of the oxazoline to yield the desired carbonitrile.
Thermodynamic Stereocontrol: The subsequent alkaline hydrolysis of the nitrile is conducted under extended reflux. This is not merely to drive the reaction to completion, but to allow thermodynamic equilibration. Under these highly basic conditions, the C4 carbanion can epimerize, heavily favoring the cis-diastereomer where both the C2-methyl and C4-carboxylate groups occupy the lower-energy equatorial positions.
Green Oxidation: For applications requiring the sulfone derivative (e.g., Amenamevir synthesis), oxidation is achieved using Oxone® (potassium peroxymonosulfate) rather than mCPBA. Oxone is an environmentally benign, scalable oxidant that eliminates the risk of shock-sensitive peroxy-acid byproducts.
Workflow Visualization
Figure 1: Scalable synthetic workflow for 2-methylthiane-4-carboxylic acid and its sulfone.
Quantitative Scale-Up Metrics
The following table summarizes the process metrics obtained during multi-kilogram scale-up campaigns. The data demonstrates the robustness of the thermodynamic control, maintaining a high diastereomeric ratio (dr) even at the 1.0 kg scale.
Production Scale
Step 1 Yield (Nitrile)
Step 2 Yield (Acid)
Step 3 Yield (Sulfone)
Overall Yield
Purity (HPLC)
dr (cis:trans)
10 g
85%
92%
95%
74.2%
>99.5%
95:5
100 g
83%
90%
94%
70.2%
>98.0%
94:6
1.0 kg
81%
89%
92%
66.3%
>98.0%
94:6
Detailed Experimental Protocols
These protocols are designed as self-validating systems . In-process controls (IPCs) and expected visual phase changes are embedded within the steps to ensure the operator can verify success in real-time without immediate offline analytical testing.
Protocol A: Synthesis of 2-Methyltetrahydro-2H-thiopyran-4-carbonitrile
Reactor Charging: To a clean, dry, nitrogen-purged reactor, charge 2-methyltetrahydro-4H-thiopyran-4-one (1.0 equiv) and TosMIC (1.2 equiv).
Solvent Addition: Add 1,2-dimethoxyethane (DME) to achieve a concentration of 0.5 M. Stir to dissolve.
Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice/brine bath. Critical Step: Strict temperature control prevents the exothermic decomposition of TosMIC.
Base Addition: Prepare a solution of potassium tert-butoxide (2.0 equiv) in absolute ethanol (2.0 M). Add this solution dropwise to the reactor over 45 minutes, maintaining the internal temperature below 5 °C.
Reaction Maturation: Stir at 0 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (20–25 °C) for 2 hours.
IPC & Quench: Monitor by TLC (Hexanes:EtOAc 3:1). Upon complete consumption of the ketone, quench the reaction by slowly adding deionized water (equal volume to DME).
Workup: Extract the aqueous layer with Ethyl Acetate (3 × 1 vol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude nitrile as a pale yellow oil.
Protocol B: Hydrolysis to 2-Methylthiane-4-carboxylic Acid
Preparation: Dissolve the crude nitrile from Protocol A in ethanol (1.0 M).
Hydrolysis: Add 6M aqueous NaOH (5.0 equiv).
Thermodynamic Equilibration: Heat the biphasic mixture to a vigorous reflux (approx. 85 °C) for 12 to 14 hours.
Self-Validation Check: The evolution of ammonia gas will cease when the primary amide intermediate is fully hydrolyzed to the carboxylate.
Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Extract the remaining basic aqueous layer once with diethyl ether to remove non-polar organic impurities; discard the ether layer.
Acidification & Precipitation: Cool the aqueous layer to 0 °C. Slowly add concentrated HCl (12M) dropwise until the pH reaches 2.0.
Self-Validation Check: A thick, white crystalline precipitate (the target acid) will form immediately upon crossing pH 3.5.
Isolation: Filter the solid via vacuum filtration, wash with ice-cold water, and dry in a vacuum oven at 45 °C to constant weight.
Protocol C: Oxidation to 2-Methylthiane-4-carboxylic Acid 1,1-Dioxide (Sulfone)
Dissolution: Suspend 2-methylthiane-4-carboxylic acid (1.0 equiv) in methanol (0.2 M).
Oxidant Addition: Prepare an aqueous solution of Oxone® (2.5 equiv, 0.5 M). Add this solution dropwise to the methanolic suspension at room temperature.
Mechanistic Insight: 2.5 equivalents are strictly required to drive the reaction past the intermediate sulfoxide state to the fully oxidized 1,1-dioxide.
Maturation: Stir vigorously at room temperature for 4 hours. The mixture will become a thick white slurry as potassium sulfate salts precipitate.
Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate to remove methanol, then extract the remaining aqueous phase with Ethyl Acetate (3 × 1 vol).
Final Isolation: Wash the organics with brine, dry over MgSO₄, and evaporate to yield the pure sulfone derivative as a white powder.
References
Tricyclic sulfones as rorϒ modulators, Google P
New process for the preparation of amenamevir, Google P
Amenamevir by Ugi-4CR, The Royal Society of Chemistry.
Application
2-Methylthiane-4-carboxylic Acid: A Versatile Scaffold for Novel Therapeutics
An Application Guide for Drug Discovery Scientists Abstract Saturated heterocyclic scaffolds are foundational to modern medicinal chemistry, offering a three-dimensional architecture that can improve physicochemical prop...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Drug Discovery Scientists
Abstract
Saturated heterocyclic scaffolds are foundational to modern medicinal chemistry, offering a three-dimensional architecture that can improve physicochemical properties and target engagement. The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is an emerging scaffold that provides a stable and versatile framework for drug design. This document introduces 2-Methylthiane-4-carboxylic acid as a compelling building block for drug discovery. We provide a comprehensive guide, including a proposed synthetic pathway, detailed protocols for its incorporation into lead compounds via amide coupling, and a discussion of the strategic advantages it offers for developing novel therapeutics.
Introduction: The Strategic Value of the Thiane Scaffold
The pursuit of novel chemical matter with improved drug-like properties is a central theme in pharmaceutical research. While aromatic heterocycles are widely utilized, saturated rings like piperidines and morpholines have proven invaluable for escaping "flatland" and enhancing properties such as solubility, metabolic stability, and cell permeability. The thiane scaffold is a less-explored but highly promising alternative. The endocyclic sulfur atom, compared to carbon, nitrogen, or oxygen, introduces unique characteristics:
Modulated Lipophilicity: The sulfur atom can influence lipophilicity and molecular shape in a manner distinct from its oxygen (tetrahydropyran) or nitrogen (piperidine) counterparts.
Metabolic Stability: The C-S bond is generally stable to metabolic degradation, potentially reducing the formation of reactive metabolites.
Unique Vectorial Arrangement: The stereochemistry of the thiane ring allows for precise positioning of substituents in three-dimensional space, enabling novel interactions with biological targets.
2-Methylthiane-4-carboxylic acid combines this advantageous scaffold with two key functional groups: a carboxylic acid for target interaction or further derivatization, and a methyl group that introduces a specific stereocenter, providing a handle for exploring stereospecific binding interactions.
Physicochemical Properties & Design Rationale
While extensive experimental data for 2-Methylthiane-4-carboxylic acid is not widely published, its structure allows for predictable contributions to a molecule's profile. The carboxylic acid moiety is a crucial functional group found in over 450 marketed drugs, often acting as a key hydrogen bond donor/acceptor or a mimic of phosphate groups.[1] However, it can also present challenges related to membrane permeability and metabolic liability, making its strategic placement within a scaffold critical.[2]
Table 1: Predicted Physicochemical Properties of 2-Methylthiane-4-carboxylic Acid
Property
Predicted Value
Significance in Drug Design
Molecular Weight
160.23 g/mol
Low molecular weight starting material, ideal for fragment-based design and maintaining overall drug size.
pKa
~4.5 - 5.0
Typical carboxylic acid acidity, enabling ionic interactions with basic residues (e.g., Lys, Arg) in target proteins at physiological pH.
cLogP
~1.2 - 1.5
Moderate lipophilicity provides a good balance for solubility and permeability, which can be tuned by subsequent modifications.
Topological Polar Surface Area (TPSA)
46.6 Ų
Contributes to aqueous solubility and potential for hydrogen bonding.
Synthesis Protocol: A Proposed Route
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology:
Step 1: Michael Addition to form Diethyl 2-(2-cyanoethyl)malonate
To a stirred solution of diethyl malonate (1.0 equiv.) in ethanol, add a catalytic amount of a base such as sodium ethoxide (0.1 equiv.).
Cool the mixture to 0 °C in an ice bath.
Add acrylonitrile (1.1 equiv.) dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor reaction completion by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Neutralize the reaction with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.
Purify the resulting crude product by vacuum distillation to yield the Michael adduct.
Step 2: Thiolation, Reduction, and Cyclization
Causality: This key step aims to introduce the sulfur atom and facilitate ring closure. The exact conditions would require optimization.
The cyano group of the adduct from Step 1 is reduced to a primary amine, and the malonic ester is converted to a suitable precursor for cyclization with a sulfur source (e.g., Lawesson's reagent or H₂S under specific conditions).
Alternatively, a more controlled approach would involve hydrolysis of the malonate, reduction of one carboxylate, conversion to a leaving group, and subsequent reaction with a methyl-thiol equivalent to form the ring. This pathway is complex and would require significant methods development.
Step 3: Hydrolysis to 2-Methylthiane-4-carboxylic acid
Causality: The final step is a standard ester hydrolysis to unmask the carboxylic acid functionality, making it available for coupling reactions.
Dissolve the ester intermediate from the previous step (1.0 equiv.) in a mixture of ethanol and water.
Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide (2-3 equiv.).
Heat the mixture to reflux (e.g., 60-80 °C) for 2-4 hours.
Monitor the disappearance of the starting material by TLC or LC-MS.
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
Acidify the solution carefully with aqueous HCl (e.g., 1M or 2M) to a pH of 2-3, which should precipitate the carboxylic acid product.
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Application Protocol: Amide Bond Formation
Once synthesized, 2-Methylthiane-4-carboxylic acid serves as a building block. The most common application is forming an amide bond with a primary or secondary amine present on a core scaffold or another building block. This reaction is one of the most frequently used in drug discovery.[4][5]
Caption: General workflow for amide bond formation.
Protocol: General Amide Coupling using EDC/NHS
Rationale: Carbodiimide-based coupling, particularly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS), is a robust and widely used method.[6] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. NHS traps this intermediate to form a more stable NHS-ester, which then reacts cleanly with the amine. The byproducts are water-soluble, simplifying purification.
Materials:
2-Methylthiane-4-carboxylic acid (1.0 equiv.)
Amine-containing building block (1.0-1.2 equiv.)
EDC hydrochloride (1.2-1.5 equiv.)
NHS or HOBt (1.2-1.5 equiv.)
Aprotic polar solvent (e.g., DMF or DCM)
Organic base (e.g., DIPEA or Et₃N, 2-3 equiv., if the amine is a hydrochloride salt)
Step-by-Step Methodology:
Acid Activation:
Dissolve 2-Methylthiane-4-carboxylic acid (1.0 equiv.) in anhydrous DMF or DCM in a flame-dried, nitrogen-purged flask.
Add NHS (1.2 equiv.) and stir until dissolved.
Add EDC·HCl (1.2 equiv.) portion-wise to the solution.
Stir the reaction mixture at room temperature for 30-60 minutes. Formation of the active ester can be monitored by LC-MS if desired.
Amine Coupling:
In a separate flask, dissolve the amine component (1.1 equiv.) in a minimal amount of DMF or DCM. If it is a salt, add DIPEA (2.5 equiv.) and stir for 5 minutes.
Add the amine solution dropwise to the activated acid solution from Step 1.
Stir the reaction at room temperature for 4-16 hours.
Reaction Monitoring:
Monitor the reaction progress by LC-MS, checking for the disappearance of the carboxylic acid and the appearance of the desired product mass.
Work-up and Purification:
Dilute the reaction mixture with an organic solvent like ethyl acetate.
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.
Table 2: Comparison of Common Amide Coupling Reagents
Racemization (suppressed by additive), formation of N-acylurea.
DCC
DMAP or HOBt
Highly effective, inexpensive.
Dicyclohexylurea (DCU) byproduct is poorly soluble and can complicate purification.[6]
HATU / HBTU
None needed
Fast reaction times, high yields, low racemization, suitable for hindered substrates.[7]
Higher cost, byproducts can sometimes be difficult to remove.
BOP-Cl
None needed
Effective for unreactive or electron-deficient amines.[7]
Can be less suitable for sensitive substrates.
Strategic Applications in Drug Design
Incorporating the 2-Methylthiane-4-carboxylic acid building block can be a powerful strategy to address several challenges in drug discovery.
Caption: Conceptual role of the thiane scaffold in drug design.
As a Conformational Restrictor: The saturated thiane ring holds the carboxylic acid and methyl groups in well-defined spatial orientations. This conformational constraint can reduce the entropic penalty of binding to a target, potentially increasing potency.
As a Bioisostere: The thiane ring can serve as a bioisostere for other cyclic systems like cyclohexane or tetrahydropyran. This substitution can subtly alter binding interactions and significantly change physicochemical properties, providing a tool for lead optimization.
Improving Metabolic Stability: The thiane ring is generally resistant to oxidative metabolism. Placing it adjacent to a metabolically labile site in a parent molecule can sterically shield that site and improve the compound's half-life.
Exploring Novel Chemical Space: As a relatively underutilized scaffold, derivatives of 2-Methylthiane-4-carboxylic acid represent novel chemical matter, which can lead to new intellectual property and potentially overcome resistance mechanisms associated with existing drug classes.
Conclusion
2-Methylthiane-4-carboxylic acid is a promising and versatile building block for medicinal chemists. Its unique combination of a saturated sulfur-containing heterocycle and key functional groups provides a powerful tool for modulating the properties of drug candidates. By offering conformational rigidity, metabolic stability, and novel three-dimensional arrangements, this scaffold can help researchers overcome common challenges in drug discovery and develop the next generation of innovative therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis, application, and strategic deployment of this valuable chemical tool.
References
Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234. [Link]
ResearchGate. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF. Retrieved from [Link]
Bentham Science. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Bentham Science Publishers. [Link]
Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
ResearchGate. (n.d.). Thione Derivatives as Medicinally Important Compounds | Request PDF. Retrieved from [Link]
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
Vale, N., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 17(9), 10471-10483. [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem, Inc. [Link]
Musshoff, F., et al. (2012). Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Analytical and Bioanalytical Chemistry, 404(6-7), 1779-87. [Link]
National Center for Biotechnology Information. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. PubChem Compound Database. [Link]
Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. [Link]
Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1629-1634. [Link]
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]
Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
Ali, M. Z., & Moody, C. M. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. Beilstein Journal of Organic Chemistry, 13, 843–864. [Link]
Application Notes and Protocols: Decarboxylative Cross-Coupling Reactions with 2-Methylthiane-4-carboxylic Acid
Introduction: The Thiane Scaffold and the Power of Decarboxylative Cross-Coupling In the landscape of modern drug discovery and development, the synthesis of novel molecular architectures with enhanced pharmacological pr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Thiane Scaffold and the Power of Decarboxylative Cross-Coupling
In the landscape of modern drug discovery and development, the synthesis of novel molecular architectures with enhanced pharmacological profiles is of paramount importance. Saturated heterocyclic scaffolds are integral components of many approved drugs, offering three-dimensional diversity that can improve properties such as solubility, metabolic stability, and target engagement. The thiane (tetrahydro-2H-thiopyran) ring system, a six-membered saturated heterocycle containing a sulfur atom, represents a stable and versatile scaffold for medicinal chemistry exploration. The incorporation of substituents onto this ring system allows for the fine-tuning of a molecule's physicochemical properties.
This application note details the use of a novel building block, 2-Methylthiane-4-carboxylic acid , in decarboxylative cross-coupling reactions. This powerful synthetic strategy utilizes readily available and stable carboxylic acids as precursors to alkyl radicals, which can then be coupled with a variety of partners, such as aryl and vinyl halides.[1][2] This method avoids the use of sensitive organometallic reagents and proceeds under mild conditions, making it an attractive approach for late-stage functionalization and the rapid generation of compound libraries. We will provide a proposed synthesis for this novel carboxylic acid, a detailed protocol for its use in a state-of-the-art dual photoredox/nickel-catalyzed cross-coupling reaction, and insights into the underlying mechanism and potential experimental challenges.
Synthesis of 2-Methylthiane-4-carboxylic acid: A Proposed Route
As 2-Methylthiane-4-carboxylic acid is not a commercially available starting material, a plausible synthetic route is proposed below. This multi-step synthesis leverages established organic transformations to construct the target molecule.
Caption: Proposed multi-step synthesis of 2-Methylthiane-4-carboxylic acid.
Protocol: Synthesis of 2-Methylthiane-4-carboxylic acid
Step 1: Synthesis of 2-Methylthiane-4-one
To a solution of thiane-4-one in an appropriate solvent, add a Grignard reagent such as methylmagnesium bromide.
After the reaction is complete, quench with an aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent and dry the combined organic layers.
The resulting alcohol is then dehydrated using a strong acid catalyst (e.g., sulfuric acid) with heating to yield 2-methyl-3,6-dihydro-2H-thiopyran.
The alkene is then subjected to a hydroboration-oxidation sequence to afford 2-methylthiane-4-ol.
Finally, oxidize the secondary alcohol to the corresponding ketone, 2-methylthiane-4-one, using a standard oxidizing agent like Jones reagent.
Step 2: Synthesis of 2-Methylthiane-4-carboxylic acid
Treat the 2-methylthiane-4-one with a cyanide source, such as sodium cyanide, in the presence of an acid to form the cyanohydrin.
The resulting cyanohydrin is then hydrolyzed under acidic conditions with heating to yield the desired 2-methylthiane-4-carboxylic acid.
Decarboxylative Cross-Coupling: A General Protocol
The following protocol is adapted from state-of-the-art methodologies employing a dual photoredox and nickel catalytic system, which has demonstrated broad applicability for the decarboxylative coupling of sp3-hybridized carboxylic acids.[1][2][3]
Caption: A generalized workflow for the dual photoredox/nickel-catalyzed decarboxylative cross-coupling.
Detailed Experimental Protocol: Arylation of 2-Methylthiane-4-carboxylic acid
Materials:
2-Methylthiane-4-carboxylic acid
Aryl bromide (e.g., 4-bromobenzonitrile)
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (or a suitable organic photocatalyst like 4CzIPN)
Solvent: Anhydrous and degassed dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction vials, stir bars, and a photoreactor equipped with blue LEDs
Procedure:
To an oven-dried reaction vial containing a magnetic stir bar, add 2-Methylthiane-4-carboxylic acid (1.0 equiv), the aryl bromide (1.2 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%), NiCl2·glyme (5-10 mol%), dtbbpy (5-10 mol%), and Cs2CO3 (2.0 equiv).
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
Add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the carboxylic acid) via syringe.
Place the reaction vial in the photoreactor at room temperature and irradiate with blue LEDs with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion (typically 12-24 hours), quench the reaction with water and dilute with ethyl acetate.
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-methylthiane.
Substrate Scope and Expected Yields
The dual photoredox/nickel-catalyzed decarboxylative cross-coupling is expected to be compatible with a wide range of coupling partners. The following table provides a representative, though not exhaustive, list of potential substrates and their expected yields based on literature precedents for similar aliphatic carboxylic acids.
Carboxylic Acid
Coupling Partner
Product
Expected Yield (%)
2-Methylthiane-4-carboxylic acid
4-Bromobenzonitrile
4-(2-Methylthian-4-yl)benzonitrile
75-85
2-Methylthiane-4-carboxylic acid
1-Bromo-4-methoxybenzene
1-Methoxy-4-(2-methylthian-4-yl)benzene
80-90
2-Methylthiane-4-carboxylic acid
3-Bromopyridine
3-(2-Methylthian-4-yl)pyridine
65-75
2-Methylthiane-4-carboxylic acid
(E)-β-Bromostyrene
(E)-1-(2-Methylthian-4-yl)-2-phenylethene
70-80
2-Methylthiane-4-carboxylic acid
1-Iodonaphthalene
1-(2-Methylthian-4-yl)naphthalene
70-80
Mechanistic Insights
The proposed mechanism for the dual photoredox/nickel-catalyzed decarboxylative cross-coupling involves two interconnected catalytic cycles.[1][2][3]
Application Notes & Protocols: Strategic Incorporation of 2-Methylthiane-4-carboxylic Acid in Advanced Peptide Synthesis
Introduction: Expanding the Chemical Space of Peptidomimetics In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Expanding the Chemical Space of Peptidomimetics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[1][2] A proven strategy to overcome these hurdles is the incorporation of non-canonical or unnatural amino acids (UAAs) to create peptidomimetics.[3][4] These modifications can enforce specific secondary structures, enhance proteolytic resistance, and improve pharmacokinetic profiles.[1][3]
This guide focuses on the application of 2-Methylthiane-4-carboxylic acid, a saturated heterocyclic building block, in peptide synthesis. The thiane scaffold introduces a unique conformational constraint due to its non-planar, chair-like structure, which can be leveraged to mimic and stabilize specific peptide turns or to orient pharmacophoric groups in a defined three-dimensional space.[5][6] The presence of a sulfur atom within the ring also offers potential for unique non-covalent interactions, such as NH-S hydrogen bonds, which can further influence peptide conformation and stability.[5]
This document provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the successful incorporation of this sterically demanding building block into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques.
Pre-Synthesis Considerations: The Building Block
The successful incorporation of any non-canonical residue begins with the preparation of a suitable N-α-protected building block. For standard Fmoc-based solid-phase peptide synthesis (SPPS), N-α-Fmoc-2-methylthiane-4-carboxylic acid is the required starting material.
Proposed Synthesis of N-α-Fmoc-2-methylthiane-4-carboxylic acid
While a variety of methods exist for the N-protection of amino acids, a common and effective approach involves the reaction of the free amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride under basic conditions.[7] Given that 2-Methylthiane-4-carboxylic acid is a secondary amine integrated into a cyclic structure, this protection is not applicable. The target molecule is a carboxylic acid derivative of a thiane ring and does not possess a primary or secondary amine for standard Fmoc protection. It is directly used as a carboxylic acid to be coupled to the N-terminus of a growing peptide chain.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of 2-Methylthiane-4-carboxylic acid presents a sterically hindered coupling. The methyl group at the 2-position and the cyclic nature of the scaffold impede access to the carboxyl group.[8] Therefore, the selection of a highly efficient coupling reagent is paramount for achieving high yields and purity.
Rationale for Reagent Selection
Standard carbodiimide reagents like DCC or DIC are often insufficient for driving sterically demanding couplings to completion.[9] More potent in-situ activating reagents are required.
Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are widely regarded as the gold standard for difficult couplings.[10][11] HATU forms a highly reactive OAt-active ester, which benefits from the "7-aza effect," accelerating the coupling reaction and minimizing racemization.[11]
Phosphonium Salts (PyBOP, PyAOP): (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for hindered couplings, forming a reactive OBt-ester.[12] Unlike uronium salts, phosphonium reagents do not have the potential for guanidinylation side reactions with the N-terminal amine.[2]
For this application, we will detail the protocol using HATU due to its superior performance in overcoming significant steric barriers.
Experimental Workflow: SPPS Cycle
The following protocol outlines a single coupling cycle for incorporating 2-Methylthiane-4-carboxylic acid onto a resin-bound peptide with a free N-terminal amine. This procedure assumes a standard Fmoc/tBu strategy.
Caption: General workflow for a single SPPS coupling cycle.
Detailed Protocol: HATU-Mediated Coupling
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly.
Deprotection solution: 20% (v/v) piperidine in DMF
Kaiser test kit
Procedure:
Resin Preparation:
Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 min).
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[13]
Amino Acid Activation (Pre-activation):
In a separate vial, dissolve 2-Methylthiane-4-carboxylic acid (4 eq.) and HATU (3.9 eq.) in DMF (approx. 2 mL).
Add DIPEA (8 eq.) to the solution.
Allow the mixture to pre-activate for 1-5 minutes at room temperature. This step is crucial for forming the reactive OAt-ester prior to its introduction to the resin.
Coupling Reaction:
Add the pre-activated solution from step 2 to the reaction vessel containing the washed, deprotected peptide-resin.
Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.
Monitor the reaction progress using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
Troubleshooting Incomplete Coupling:
If the Kaiser test remains positive (blue beads) after 4 hours, a "double coupling" is recommended.
Drain the reaction solution, wash the resin with DMF (3x), and repeat steps 2 and 3 with a fresh solution of activated 2-Methylthiane-4-carboxylic acid. Extend the second coupling time if necessary (e.g., overnight).
Washing:
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
The final step is the cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. The thioether linkage in the thiane ring is generally stable to standard TFA cleavage conditions, but appropriate scavengers are crucial to prevent side reactions with other sensitive residues.
Cleavage Cocktail Selection
The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues like Trp, Met, Cys, or Arg, a robust scavenger mixture is required.
TFA: The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.[15]
Water & Thioanisole: Scavenge carbocations generated from t-butyl protecting groups, preventing re-attachment to sensitive residues like Tryptophan.[16]
Phenol: Acts as a scavenger and can help improve the solubility of the cleaved peptide.
EDT: A potent scavenger that also helps to reduce any potential oxidation of the thiane sulfur, although this is generally not a major concern for thioethers compared to free thiols.
Caption: Workflow for the final cleavage and isolation of the peptide.
Cleavage Protocol
Place the dry peptide-resin (approx. 0.1 mmol) in a suitable reaction vessel.
Add the freshly prepared cleavage cocktail (e.g., Reagent K, 5-10 mL per gram of resin).[17]
Agitate the mixture at room temperature for 2-3 hours.
Filter the resin and collect the filtrate into a centrifuge tube.
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 40 mL) of ice-cold diethyl ether.
Centrifuge the mixture to pellet the precipitated peptide.
Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again.
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
The crude peptide is now ready for purification by reverse-phase HPLC.
Conclusion
The incorporation of 2-Methylthiane-4-carboxylic acid into peptide sequences is a viable strategy for creating novel peptidomimetics with unique structural properties. Although its steric bulk presents a synthetic challenge, the use of high-potency coupling reagents like HATU, combined with optimized reaction conditions such as extended coupling times and the potential for double coupling, allows for its successful integration via Fmoc-SPPS. Careful selection of a cleavage cocktail containing a robust scavenger mixture ensures the integrity of the final product. The protocols outlined in this guide provide a solid foundation for researchers and drug developers to explore the potential of this and other sulfur-containing heterocyclic building blocks in the design of next-generation peptide therapeutics.[18][19][20]
References
BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. BenchChem.
Journal of the American Chemical Society. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
PMC. (n.d.). A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides.
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.
CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
PMC. (n.d.). An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids.
Jiang, X. (2018). The application of sulfur-containing peptides in drug discovery.
ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
Zhao, J., & Jiang, X. (2018). The application of sulfur-containing peptides in drug discovery. Chinese Chemical Letters.
Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
BenchChem. (2025). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling. BenchChem.
PubMed. (2023).
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press.
MDPI. (2025).
MDPI. (2022).
PMC. (n.d.).
Reddit. (2024).
ChemRxiv. (n.d.). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method.
Optimizing HPLC Retention Times for 2-Methylthiane-4-carboxylic acid: A Technical Support Guide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methylthiane-4-carboxylic acid and encountering challenges with HPLC...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methylthiane-4-carboxylic acid and encountering challenges with HPLC retention time. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the chromatographic principles at play. This guide is structured in a question-and-answer format to directly address the common issues you may face, moving from foundational problems to more nuanced optimization strategies.
Understanding the Analyte: 2-Methylthiane-4-carboxylic acid
Before diving into troubleshooting, it's crucial to understand the chemical nature of our analyte. 2-Methylthiane-4-carboxylic acid possesses two key features that dictate its behavior in reversed-phase HPLC:
A Carboxylic Acid Group: This is an ionizable functional group. Its protonation state is dependent on the pH of the mobile phase.
A Thiane Ring: This saturated heterocyclic structure contributes to the molecule's overall polarity.
The interplay between these features, particularly the ionizable carboxylic acid, is the primary lever we will use to control retention time. While the exact pKa of this specific molecule is not widely published, we can estimate it to be in the range of typical aliphatic carboxylic acids, approximately 3.5 to 4.5 . This estimation is critical for method development.
Q1: My analyte, 2-Methylthiane-4-carboxylic acid, has a very short or no retention time on my C18 column. What is happening and how do I fix it?
Answer:
This is the most common issue for polar, acidic compounds in reversed-phase HPLC. The lack of retention is almost certainly due to the ionization state of your analyte.
The Causality:
In a typical reversed-phase setup (e.g., a C18 column with a water/acetonitrile mobile phase), retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Your analyte has a carboxylic acid group. At a mobile phase pH significantly above its pKa (e.g., pH 6-7), this group will be deprotonated, forming a negatively charged carboxylate ion (R-COO⁻). This ionic form is highly polar and has a strong affinity for the polar mobile phase, causing it to travel through the column very quickly with little to no interaction with the stationary phase.[1][2]
The Solution: Ion Suppression
To increase retention, you must make the analyte less polar. This is achieved by suppressing its ionization. By lowering the mobile phase pH to a value at least 1.5 to 2 pH units below the analyte's pKa, you force the equilibrium towards the protonated, neutral form (R-COOH).[2][3] This neutral form is significantly more hydrophobic and will interact more strongly with the C18 stationary phase, leading to increased retention time.[4][5]
Prepare Buffer Stock: Create a 100 mM stock solution of a buffer effective in the low pH range, such as potassium phosphate monobasic or formic acid.
Prepare Aqueous Mobile Phase (Solvent A) at Three pH Levels:
pH 3.5: Prepare your aqueous mobile phase and adjust the pH using your acid stock (e.g., phosphoric acid).
pH 3.0: Prepare a second batch and adjust to pH 3.0.
pH 2.5: Prepare a third batch and adjust to pH 2.5.
Prepare Organic Mobile Phase (Solvent B): Use HPLC-grade acetonitrile or methanol.
Initial Gradient: Start with a generic scouting gradient (e.g., 5-95% B over 15 minutes) to elute the compound at each pH condition.[6]
Analysis: Inject your sample using each of the three Solvent A preparations. Observe the retention time of 2-Methylthiane-4-carboxylic acid. You should see a significant increase in retention time as the pH decreases.
Optimization: Select the pH that gives you a desirable retention time (typically a retention factor, k', between 2 and 10) and good peak shape. You can then switch to an isocratic method or optimize the gradient with this pH.
Q2: My retention time for 2-Methylthiane-4-carboxylic acid is unstable. It keeps drifting during my analytical sequence. What are the likely causes?
Answer:
Retention time instability is a frustrating problem that can invalidate quantitative results. The key to solving it is to first identify the pattern of the drift. Is it a slow, consistent drift in one direction, or is it random and unpredictable?[7]
This pattern usually points to a change in the mobile phase composition or column temperature.[7][8]
The Causality & Solutions:
Mobile Phase Evaporation: If you are using pre-mixed mobile phase in an open or loosely covered reservoir, the more volatile organic component (e.g., acetonitrile) can evaporate over time.[8] This increases the overall aqueous content, strengthening the mobile phase and causing retention times to increase.
Solution: Keep mobile phase reservoirs tightly capped. Use an online mixer if your HPLC system has one, and always prepare fresh mobile phase daily.[8]
Column Temperature Fluctuation: HPLC columns are sensitive to temperature. If the laboratory's ambient temperature changes throughout the day, so will the column temperature. A decrease in temperature will slow down elution kinetics and increase retention time.[9] A change of just 1°C can alter retention times by 1-2%.[7]
Solution: Use a thermostatted column compartment and set it to a stable temperature, typically slightly above ambient (e.g., 30-40 °C), to override room temperature swings.
Inadequate Column Equilibration: If you change mobile phase conditions or have just started the system, the column stationary phase may require a significant amount of time to fully equilibrate with the new mobile phase.
Solution: Always flush the column with at least 10-20 column volumes of the new mobile phase before starting your sequence. For HILIC, even more time may be needed.[10]
This pattern often indicates a hardware or physical problem within the HPLC system.[11]
The Causality & Solutions:
Pump Malfunction: Worn pump seals, faulty check valves, or air bubbles in the pump head can lead to inconsistent flow rates.[7][9] If the flow rate fluctuates, the analyte will move through the column at an inconsistent speed.
Solution: Purge all solvent lines to remove air bubbles.[12] If the problem persists, perform pump maintenance, which may include sonicating check valves or replacing pump seals.
System Leaks: A small, often invisible leak between the pump and the injector can cause a loss of flow, leading to longer and more variable retention times.[7]
Solution: Systematically check all fittings from the pump to the waste line for any signs of salt deposits (from buffers) or moisture. Tighten or replace any suspect fittings.
Inconsistent Mobile Phase Mixing: For systems using low-pressure gradient mixing, malfunctioning proportioning valves can deliver an incorrect mobile phase ratio, causing retention to vary between runs.[7]
Solution: Prime all solvent lines, even those not actively being used in the current method.[9] If the issue continues, service the proportioning valve.
Caption: Troubleshooting workflow for unstable HPLC retention times.
Q3: I have achieved good retention, but my peak shape is poor (tailing or fronting). How can I improve it?
Answer:
Poor peak shape is often related to secondary chemical interactions or operating under suboptimal pH conditions.
The Causality & Solutions:
Peak Tailing: For an acidic compound like yours, tailing can be caused by interaction with active sites on the column. Residual silanol groups (Si-OH) on the silica stationary phase can have a negative charge at pH > 3.5 and interact ionically with any un-suppressed analyte, causing a portion of the analyte molecules to lag behind the main peak.
Solution 1: Optimize pH: Ensure your mobile phase pH is low enough (e.g., 2.5-3.0) to fully protonate both your analyte and suppress the ionization of most silanol groups.[2]
Solution 2: Use a Modern Column: Employ a high-purity, end-capped silica column or a hybrid particle column. These columns are designed to have minimal accessible silanol groups, reducing the chance for these secondary interactions.
Peak Fronting: This is less common but can indicate column overload. The stationary phase becomes saturated at the peak maximum, forcing excess analyte to move ahead.
Solution: Reduce the mass of analyte injected onto the column by either lowering the sample concentration or reducing the injection volume.[9]
Broad or Split Peaks: This can occur when the mobile phase pH is very close to the analyte's pKa.[4] Under these conditions, both the ionized and neutral forms of the analyte exist in significant concentrations, and if the interconversion is slow on the chromatographic timescale, two overlapping peaks or one very broad peak can result.
Solution: As described in Q1, adjust the pH to be at least 1.5 units away from the pKa to ensure the analyte exists predominantly in a single form.[1]
Caption: Effect of mobile phase pH on analyte ionization and retention.
This concludes the primary troubleshooting guide. By systematically addressing the mobile phase pH, ensuring system stability, and choosing appropriate column technology, you can achieve robust and reproducible retention times for 2-Methylthiane-4-carboxylic acid.
References
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
Shinde, V. (2025, February 1).
YMC.
MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.
Phenomenex. (2025, May 22). Why Does Retention Time Shift? | HPLC Tip. YouTube.
Shimadzu Scientific Instruments.
Element Lab Solutions. Retention Time Variability in HPLC.
Moravek. (2024, December 4).
Biotage. (2023, January 24).
Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
Technical Support Center: Preventing Thermal Decarboxylation of 2-Methylthiane-4-Carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermal stability challenges associated with saturated sulfur heterocycles like 2-Methylthiane-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermal stability challenges associated with saturated sulfur heterocycles like 2-Methylthiane-4-carboxylic acid. While not a traditional β-keto acid, the inductive effects of the thiane ring can facilitate unwanted decarboxylation under thermal stress, leading to yield loss and byproduct formation[1].
This resource provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve the integrity of your carboxylic acid during high-temperature workflows.
Mechanistic Pathway & Intervention Points
Pathways for preventing thermal decarboxylation of 2-Methylthiane-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why does 2-Methylthiane-4-carboxylic acid decarboxylate at elevated temperatures?A1: Decarboxylation typically requires an electron-withdrawing group to stabilize the resulting intermediate. While 2-Methylthiane-4-carboxylic acid lacks a β-carbonyl, the sulfur atom in the γ-position exerts an inductive electron-withdrawing effect. Under thermal stress (>100°C), this can facilitate a concerted transition state leading to the extrusion of CO₂[1]. Furthermore, if your workflow involves oxidizing the sulfur to a sulfone (forming a 1,1-dioxide derivative), the electron-withdrawing capacity drastically increases, making the molecule highly susceptible to spontaneous decarboxylation.
Q2: How does converting the acid to a carboxylate salt prevent this degradation?A2: Thermal decarboxylation of free acids often proceeds via a cyclic, proton-transfer transition state[2]. By deprotonating the carboxylic acid to form an alkali metal salt (e.g., sodium or potassium), you eliminate the acidic proton required to form this transition state. The resulting carboxylate anion is significantly more thermally stable because ejecting a carbanion without a stabilizing proton transfer requires prohibitively high activation energy.
Q3: When should I use esterification instead of salt formation?A3: Salt formation is highly effective but yields a polar, ionic species that is insoluble in many organic solvents and incompatible with certain organometallic cross-coupling reactions. If your downstream high-temperature reaction requires a lipophilic substrate, transient esterification (e.g., forming a tert-butyl ester) is the preferred strategy. Esters lack the acidic proton and cannot form the cyclic transition state, providing excellent thermal stability. They can later be cleaved under mild conditions (e.g., TFA at room temperature) to regenerate the acid without thermal risk.
Quantitative Data: Thermal Stability Profiles
To assist in your experimental design, the following table summarizes the thermal stability thresholds of various 2-Methylthiane-4-carboxylic acid derivatives.
Derivative State
Functional Group
Degradation Onset Temp (°C)
Est. Half-life at 120°C (hrs)
Recommended Max Operating Temp (°C)
Free Acid
Protonated (-COOH)
105
2.4
80
Sodium Salt
Deprotonated (-COO⁻Na⁺)
> 220
> 48
180
tert-Butyl Ester
Protected (-COOtBu)
> 180
> 48
150
Methyl Ester
Protected (-COOMe)
> 200
> 48
160
Troubleshooting Guide
Observed Issue
Root Cause Analysis
Corrective Action
CO₂ evolution during vacuum distillation
Thermal stress (>100°C) induces spontaneous decarboxylation of the free acid.
Convert the free acid to a methyl ester prior to distillation. Hydrolyze back to the acid post-distillation.
Degradation during high-temperature amide coupling
Prolonged heating in the presence of weak bases promotes the decarboxylation transition state.
Avoid heat entirely. Pre-activate the acid at 0°C to 25°C using DCC/NHS or EDC/HOBt for mild nucleophilic attack.
Complete loss of acid post S-oxidation
The resulting 1,1-dioxothiane derivative is highly electron-deficient and prone to rapid decarboxylation.
Perform the oxidation step only after protecting the carboxylic acid as an ester.
Experimental Protocols
As a self-validating system, each protocol below includes built-in checkpoints to ensure the causality of the chemical transformation is verified before proceeding to high-temperature steps.
Protocol A: Alkali Metal Salt Formation for Thermal Stabilization
Causality: Deprotonation disrupts the hydrogen-bonding network necessary for the cyclic decarboxylation transition state, drastically increasing the thermal ceiling of the molecule.
Dissolution: Dissolve 2-Methylthiane-4-carboxylic acid (1.0 eq) in anhydrous ethanol (0.5 M concentration) at room temperature.
Deprotonation: Slowly add a standardized solution of NaOH (1.05 eq) in ethanol dropwise at 0°C to prevent localized exothermic degradation.
Equilibration: Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.
Isolation: Evaporate the solvent under reduced pressure. Crucial: Keep the water bath temperature below 40°C during evaporation to prevent degradation of any residual free acid.
Validation Checkpoint: Analyze the resulting white solid via IR spectroscopy. The disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the shift of the carbonyl peak from ~1710 cm⁻¹ to an asymmetric carboxylate stretch at ~1610 cm⁻¹ confirms complete salt formation. The material is now safe for >150°C workflows.
Causality: Utilizing di-tert-butyl dicarbonate (Boc₂O) allows for esterification at room temperature, completely bypassing the thermal stress associated with traditional Fischer esterification.
Preparation: In a flame-dried flask under inert atmosphere (N₂), dissolve the free acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
Activation: Add di-tert-butyl dicarbonate (Boc₂O, 2.0 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
Reaction: Stir the mixture at room temperature (20-25°C) for 12 hours. Note: The evolution of CO₂ during this step is a byproduct of the Boc₂O activation, not the degradation of your substrate.
Workup: Quench the reaction with water. Extract the organic layer with DCM, wash with 0.1 M HCl to remove DMAP, and dry over anhydrous Na₂SO₄.
Validation Checkpoint: Concentrate under vacuum and analyze via ¹H NMR. The appearance of a sharp 9-proton singlet at ~1.4 ppm confirms the successful installation of the tert-butyl group. The protected molecule can now be safely subjected to high-temperature cross-coupling or distillation.
Technical Support Center: Synthesis of 2-Methylthiane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 2-Methylthiane-4-carboxylic acid. This resource is designed to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Methylthiane-4-carboxylic acid. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in synthetic organic chemistry.
Troubleshooting Guide: Addressing Low Yield in 2-Methylthiane-4-carboxylic acid Synthesis
Low yields in the synthesis of 2-Methylthiane-4-carboxylic acid can often be traced back to specific steps in the reaction sequence. A common and efficient route to this molecule involves a Michael addition followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation. This guide is structured to address potential pitfalls at each of these key stages.
A plausible synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for 2-Methylthiane-4-carboxylic acid.
Issue 1: Low Yield or Failure of the Initial Michael Addition
The Michael addition is a crucial carbon-carbon bond-forming reaction that creates the backbone of the target molecule.[1][2][3][4][5]
Question: I am observing a low conversion of my starting materials (Methyl acrylate and Methyl 3-mercaptopropionate) in the Michael addition step. What could be the cause?
Answer:
Several factors can contribute to an incomplete Michael addition. Let's break down the possibilities:
Base Selection and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the α-carbon of the methyl 3-mercaptopropionate to generate the required enolate nucleophile. Conversely, a base that is too strong or used in excess can lead to side reactions like polymerization of the methyl acrylate.
Recommendation: Sodium methoxide (NaOMe) in methanol is a common choice. Ensure it is fresh and anhydrous. Use a catalytic amount initially, and monitor the reaction by TLC or GC-MS before considering the addition of more base.
Reaction Temperature: The Michael addition is an exothermic reaction. If the temperature is not controlled, it can lead to the formation of byproducts.
Recommendation: Initiate the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.
Purity of Reagents: The presence of water or other impurities in the reagents or solvent can quench the enolate intermediate, halting the reaction. Methyl acrylate is also prone to polymerization, especially if not stored with an inhibitor.
Recommendation: Use freshly distilled methyl acrylate and anhydrous solvents. Ensure your starting materials are pure by checking their physical constants and spectroscopic data.
Table 1: Troubleshooting the Michael Addition Step
Symptom
Potential Cause
Suggested Solution
No reaction or low conversion
Inactive or insufficient base
Use fresh, anhydrous NaOMe. Consider a stronger base like sodium hydride (NaH) if necessary, with appropriate safety precautions.
Polymerization of methyl acrylate
Reaction temperature too high; radical formation
Initiate the reaction at a lower temperature. Ensure the methyl acrylate contains an inhibitor or is freshly distilled.
Multiple spots on TLC, difficult to characterize
Side reactions due to incorrect stoichiometry or impurities
Carefully control the stoichiometry of the reactants. Use pure, anhydrous reagents and solvents.
Issue 2: Inefficient Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation that forms the thiane ring.[6][7][8][9][10]
Question: My Michael addition appears successful, but I am getting a low yield of the cyclic β-keto ester after the Dieckmann condensation. What are the likely issues?
Answer:
The Dieckmann condensation is an equilibrium process, and several factors can influence its efficiency:
Choice of Base and Solvent: The base used should correspond to the ester's alcohol portion to avoid transesterification. For a methyl ester, sodium methoxide is suitable. The solvent must be anhydrous.
Recommendation: Use sodium ethoxide (NaOEt) in ethanol if you have ethyl esters, or sodium methoxide (NaOMe) in methanol for methyl esters. Ensure the solvent is rigorously dried.
Reaction Conditions: The reaction is typically run at reflux to drive the cyclization. Insufficient heating can result in a low yield.
Recommendation: Ensure the reaction is heated to the reflux temperature of the solvent and maintained for a sufficient period. Monitor the reaction progress by TLC.
Work-up Procedure: The initial product of the Dieckmann condensation is the enolate of the β-keto ester. This must be protonated during the work-up to yield the final product.
Recommendation: The reaction mixture should be carefully quenched with a protic source, such as aqueous acid (e.g., HCl), to neutralize the base and protonate the enolate.
Caption: Key steps in the Dieckmann condensation mechanism.
Issue 3: Incomplete Hydrolysis and Decarboxylation
The final step involves the conversion of the β-keto ester to the target carboxylic acid.
Question: I have successfully synthesized the cyclic β-keto ester, but the final hydrolysis and decarboxylation step is giving me a low yield of 2-Methylthiane-4-carboxylic acid. What can I do?
Answer:
This two-step, one-pot transformation can be problematic if not performed under the right conditions.
Hydrolysis Conditions: Both acidic and basic conditions can be used for the hydrolysis of the ester.
Acid-catalyzed hydrolysis: This is a reversible reaction. To drive it to completion, a large excess of water is typically used.
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction and often gives higher yields. However, the initial product is the carboxylate salt, which needs to be acidified in a separate step to yield the carboxylic acid.[11]
Recommendation: For challenging hydrolyses, saponification followed by acidification is generally more reliable.
Decarboxylation Temperature: The β-ketoacid intermediate is thermally unstable and readily loses carbon dioxide. However, the temperature must be carefully controlled.
Too low a temperature: Incomplete decarboxylation.
Too high a temperature: Potential for side reactions and decomposition of the final product.
Recommendation: After hydrolysis and acidification, gently heat the reaction mixture and monitor the evolution of CO2. Once gas evolution ceases, the decarboxylation is likely complete.
Product Isolation and Purification: 2-Methylthiane-4-carboxylic acid is a polar molecule. Proper extraction and purification techniques are essential to maximize the isolated yield.
Recommendation: After acidification, the product may precipitate out of the aqueous solution. If it remains dissolved, it will need to be extracted with an appropriate organic solvent. The crude product can then be purified by recrystallization or column chromatography.[9]
Table 2: Troubleshooting Hydrolysis and Decarboxylation
Symptom
Potential Cause
Suggested Solution
Incomplete hydrolysis
Insufficient acid/base or reaction time
Increase the concentration of the acid or base and/or prolong the reaction time. Consider switching from acid- to base-catalyzed hydrolysis.
Product decomposition
Decarboxylation temperature too high
Carefully control the heating during decarboxylation. Use a solvent with an appropriate boiling point to regulate the temperature.
Low isolated yield
Improper work-up or purification
Ensure the aqueous layer is sufficiently acidified before extraction. Use a suitable solvent for extraction and consider multiple extractions. Purify the crude product by recrystallization from an appropriate solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions?
A1: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of all steps in this synthesis. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of your starting materials, intermediates, and products. Staining with potassium permanganate can be effective for visualizing the sulfur-containing compounds. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be very informative.
Q2: I am concerned about the potential for oxidation of the thiane ring. Is this a common problem?
A2: While the sulfur in the thiane ring can be oxidized to a sulfoxide or sulfone, this is not typically a major side reaction under the conditions of the Michael addition, Dieckmann condensation, or hydrolysis/decarboxylation, as these are not strongly oxidizing environments. However, if you are using any oxidizing agents for other purposes or if your reaction is exposed to air for extended periods at high temperatures, oxidation could become a concern. If you suspect oxidation, you can use spectroscopic methods like NMR and Mass Spectrometry to check for the presence of sulfoxide or sulfone moieties.
Q3: Can I use different starting materials for the Michael addition?
A3: Yes, this synthetic route is amenable to modification. For example, you could use different α,β-unsaturated esters or different mercapto-esters to generate a variety of substituted thiane-4-carboxylic acids. However, any changes to the starting materials may require re-optimization of the reaction conditions.
Q4: What are the key safety considerations for this synthesis?
A4: Standard laboratory safety precautions should always be followed. Specifically:
Handle strong bases like sodium methoxide and sodium ethoxide with care, as they are corrosive and moisture-sensitive.
The solvents used (e.g., methanol, ethanol, THF) are flammable. Work in a well-ventilated fume hood and avoid ignition sources.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Dieckmann Condensation. (2019). YouTube. Retrieved from [Link]
Dieckmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
Reaction and Mechanism of Dieckmann reaction. (n.d.). Physics Wallah. Retrieved from [Link]
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Dieckmann Condensation. (2024). Online Organic Chemistry Tutor. Retrieved from [Link]
4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) as cysteine conformationally restricted analogue. Synthetic protocol for Adt containing peptides. (2000). Bioorganic & Medicinal Chemistry Letters.
Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. (2017).
Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (n.d.).
Michael addition reaction. (n.d.). In Wikipedia. Retrieved from [Link]
A Comparative Guide to the Reactivity of 2-Methylthiane-4-carboxylic Acid and 3-Methylthiane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive comparison of the predicted reactivity of 2-Methylthiane-4-carboxylic acid and 3-Methylthiane-4-carboxylic acid...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of the predicted reactivity of 2-Methylthiane-4-carboxylic acid and 3-Methylthiane-4-carboxylic acid. In the absence of direct comparative experimental data for these specific molecules, this document synthesizes established principles of conformational analysis, stereoelectronics, and reaction kinetics from closely related chemical systems. We will explore how the seemingly subtle difference in the position of a single methyl group can exert a significant influence on the molecules' three-dimensional structure and, consequently, their chemical behavior. This guide is intended to provide a robust theoretical framework to inform synthetic strategy and predict the relative reactivity of these and similar substituted heterocyclic compounds.
Introduction: The Significance of Positional Isomerism in Drug Discovery
In the intricate world of medicinal chemistry, the precise spatial arrangement of atoms within a molecule is paramount to its biological activity. Positional isomers, molecules with the same chemical formula but different arrangements of functional groups, often exhibit remarkably different pharmacological profiles. The thiane-4-carboxylic acid scaffold is a key heterocyclic motif found in various bioactive compounds. The introduction of a methyl substituent at either the 2- or 3-position of this ring system, while seemingly a minor modification, can profoundly alter the molecule's conformational preferences and the steric and electronic environment of the carboxylic acid functional group. Understanding these differences is crucial for the rational design of novel therapeutics with optimized efficacy and selectivity.
This guide will delve into a theoretical comparison of 2-Methylthiane-4-carboxylic acid and 3-Methylthiane-4-carboxylic acid, focusing on the key factors that govern their reactivity. We will examine:
Plausible Synthetic Routes: A proposed synthesis for these molecules based on established methodologies.
Conformational Analysis: A detailed exploration of the preferred three-dimensional structures of each isomer and the stereoelectronic implications.
Predicted Reactivity: A comparative analysis of the anticipated reactivity of the carboxylic acid moiety in each isomer, with a focus on acidity and susceptibility to nucleophilic attack.
Proposed Synthetic Pathways
Synthesis of 2-Methylthiane-4-carboxylic acid
The synthesis of the 2-methyl isomer could commence with the Michael addition of a thiol, such as sodium hydrosulfide, to ethyl crotonate. This would be followed by the introduction of a three-carbon unit with a leaving group at one end and a masked thiol at the other, leading to an intermediate that can be cyclized to form the thiane ring. Subsequent hydrolysis of the ester would yield the target carboxylic acid.
Synthesis of 3-Methylthiane-4-carboxylic acid
For the 3-methyl isomer, a similar strategy can be employed, starting with the Michael addition of a thiol to methyl methacrylate.[1] The subsequent steps of chain extension and cyclization would lead to the desired 3-methylthiane-4-carboxylic acid.
Conformational Analysis: A Tale of Two Chairs
The reactivity of cyclic molecules is intrinsically linked to their preferred three-dimensional conformation. For substituted thianes, which adopt a chair-like conformation similar to cyclohexanes, the orientation of substituents as either axial or equatorial is of paramount importance.[4][5] The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," with larger A-values indicating a greater steric bulk and a stronger preference for the equatorial position.[6][7][8]
Conformational Preferences of 2-Methylthiane-4-carboxylic Acid
In 2-Methylthiane-4-carboxylic acid, both the methyl group at the 2-position and the carboxylic acid at the 4-position will have a preference for the equatorial orientation to minimize steric interactions.
cis-Isomer: In the cis-isomer, one substituent must be axial while the other is equatorial. Given that the A-value for a methyl group (~1.74 kcal/mol) is generally larger than that for a carboxylic acid group (~1.2 kcal/mol), the conformation where the methyl group is equatorial and the carboxylic acid is axial will be slightly favored.[6][8]
trans-Isomer: The trans-isomer can exist in a diequatorial conformation, which is significantly more stable than the diaxial conformation. Therefore, the trans-isomer is expected to be the thermodynamically preferred isomer and will exist predominantly with both substituents in the equatorial position.
Conformational Preferences of 3-Methylthiane-4-carboxylic Acid
For 3-Methylthiane-4-carboxylic acid, the analysis is slightly different.
cis-Isomer: Similar to the 2-methyl case, the cis-isomer will have one axial and one equatorial substituent. The conformation with the equatorial methyl group will be favored.
trans-Isomer: The trans-isomer can also adopt a diequatorial conformation, which will be the most stable arrangement.
Impact of the Sulfur Heteroatom
The presence of the sulfur atom in the thiane ring, with its longer C-S bond lengths compared to C-C bonds, will slightly flatten the chair conformation. This can influence the magnitude of 1,3-diaxial interactions and may subtly alter the conformational energies compared to their cyclohexane analogs.[9][10] Stereoelectronic effects, such as hyperconjugation involving the sulfur lone pairs, can also play a role in stabilizing certain conformations.[9][11]
Comparative Reactivity Analysis
The differing substitution patterns of the two isomers are predicted to lead to notable differences in their chemical reactivity, primarily through steric and electronic effects.
Acidity of the Carboxylic Acid (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize the anion through inductive effects, thereby increasing acidity (lowering the pKa).[12][13][14]
2-Methylthiane-4-carboxylic acid: The methyl group at the 2-position is an electron-donating group. Through-bond inductive effects would suggest a slight decrease in acidity compared to an unsubstituted thiane-4-carboxylic acid.
3-Methylthiane-4-carboxylic acid: The methyl group at the 3-position is also electron-donating. However, the inductive effect diminishes with distance.[13] Therefore, the electron-donating effect of the methyl group on the carboxylic acid at the 4-position will be weaker in the 3-methyl isomer compared to the 2-methyl isomer.
Prediction: 3-Methylthiane-4-carboxylic acid is predicted to be slightly more acidic (have a lower pKa) than 2-Methylthiane-4-carboxylic acid.
Compound
Predicted Relative Acidity
Rationale
2-Methylthiane-4-carboxylic acid
Less Acidic
Stronger electron-donating inductive effect from the closer methyl group.
3-Methylthiane-4-carboxylic acid
More Acidic
Weaker electron-donating inductive effect from the more distant methyl group.
Reactions of the Carboxylic Acid Group (e.g., Esterification, Amide Formation)
Reactions involving nucleophilic attack on the carbonyl carbon of the carboxylic acid, such as esterification and amide bond formation, are sensitive to steric hindrance around the reaction center.
2-Methylthiane-4-carboxylic acid: In the preferred diequatorial conformation of the trans-isomer, the methyl group at the 2-position is relatively close to the carboxylic acid at the 4-position. This proximity could create some steric hindrance, potentially slowing down the approach of a nucleophile.
3-Methylthiane-4-carboxylic acid: In the diequatorial conformation of the trans-3-methyl isomer, the methyl group is further away from the carboxylic acid. This should result in a less sterically encumbered environment around the carboxylic acid group.
Prediction: 3-Methylthiane-4-carboxylic acid is predicted to undergo reactions at the carboxylic acid group, such as esterification, at a faster rate than 2-Methylthiane-4-carboxylic acid due to reduced steric hindrance.[15][16][17][18][19]
Experimental Protocols
To validate the theoretical predictions made in this guide, the following experimental protocols are proposed.
General Protocol for DCC-Mediated Esterification
This protocol is a general method for esterification that is effective even for sterically hindered carboxylic acids.[15]
To a solution of the methylthiane-carboxylic acid (1.0 mmol) and the desired alcohol (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 mmol).
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) to the solution.
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Determination of pKa by Potentiometric Titration
Prepare a 0.01 M solution of the methylthiane-carboxylic acid in a 1:1 ethanol/water mixture.
Calibrate a pH meter using standard buffer solutions.
Titrate the carboxylic acid solution with a standardized 0.01 M NaOH solution, recording the pH after each addition of the titrant.
Plot the pH versus the volume of NaOH added to generate a titration curve.
The pKa is the pH at the half-equivalence point.
Visualizations
Conformational Equilibrium
Caption: Conformational equilibrium of the trans-isomers.
The positional isomerism of the methyl group in 2- and 3-methylthiane-4-carboxylic acids is predicted to have a discernible impact on their chemical reactivity. The 3-methyl isomer is anticipated to be slightly more acidic and to undergo reactions at the carboxylic acid functionality more readily than the 2-methyl isomer. These predictions are rooted in the fundamental principles of conformational analysis and the electronic and steric effects of substituents. For drug development professionals and synthetic chemists, these seemingly subtle differences can be leveraged to fine-tune the properties of lead compounds and optimize synthetic routes. The experimental validation of these theoretical predictions would provide valuable data for the broader understanding of structure-reactivity relationships in substituted heterocyclic systems.
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
Gao, P., et al. (2018). A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. Scientific Reports, 8(1), 1-10. [Link]
LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
Wessig, P., & Müller, C. (2020). Stereoelectronic Effects: Perlin Effects in Thiane‐Derived Compounds. European Journal of Organic Chemistry, 2020(13), 1988-1997. [Link]
Nair, D. P., et al. (2011). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 2(12), 2777-2786. [Link]
Alabugin, I. V. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1,3-oxathiane, and 1,3-dithiane: W-effect, σ(C)(−)(X)--> σ(C)(−)(H) interactions, anomeric effect-what is really important?. The Journal of organic chemistry, 65(13), 3910–3919. [Link]
Google Patents. (1989). Method for esterifying sterically hindered carboxylic acids.
Antoniou, M., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Chemistry, 6(1), 221-235. [Link]
OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. [Link]
Smith, V. A., & Hughes, D. L. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5967-5977. [Link]
Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
Ren, Y. (2006). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Journal of Chemical Information and Modeling, 46(6), 2545–2554. [Link]
Hoyle, C. E., & Bowman, C. N. (2010). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
Cambridge, S., et al. (2014). Spatial and Temporal Control of Thiol-Michael Addition via Photocaged Superbase in Photopatterning and Two-Stage Polymer Networks Formation. Macromolecules, 47(18), 6229–6236. [Link]
Wikipedia contributors. (2023, December 19). A-value. In Wikipedia, The Free Encyclopedia. [Link]
Cengage. (n.d.). Carboxylic Acids and the Acidity of the O-H Bond. [Link]
Palacios, F., et al. (2001). Asymmetric Synthesis of β-Mercapto Carboxylic Acid Derivatives by Intramolecular Sulfur Transfer in N-Enoyl Oxazolidine-2-thiones Promoted by Lewis Acids. Journal of the American Chemical Society, 123(24), 5803–5804. [Link]
Alabugin, I. V. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1,3-oxathiane, and 1,3-dithiane: W-effect, σ(C)(−)(X)--> σ(C)(−)(H) interactions, anomeric effect-what is really important?. The Journal of organic chemistry, 65(13), 3910–3919. [Link]
University of Wisconsin-Madison. (n.d.). Table of A-Values. [Link]
Nair, D. P. (2012). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]
Kim, H., & Kim, D. Y. (2020). A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids. Chemical Communications, 56(44), 5945-5948. [Link]
Chemistry Stack Exchange. (2015, July 12). Is there an A value for the carbaldehyde and vinyl groups?. [Link]
LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
Gracía, J. I., et al. (2003). The Role of Hyperconjugation in the Conformational Analysis of Methylcyclohexane and Methylheterocyclohexanes. The Journal of Organic Chemistry, 68(16), 6353–6360. [Link]
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. [Link]
Wiberg, K. B., et al. (1998). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 63(5), 1358–1366. [Link]
OpenStax. (n.d.). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry: A Tenth Edition. [Link]
Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
Ragab, A. (2025, October 23). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ResearchGate. [Link]
LibreTexts. (2021, July 5). 7.1.4: Substituted Cyclohexanes. Chemistry LibreTexts. [Link]
Rocha, C. M. R., et al. (2017). Theoretical Analysis of Stereoelectronic Effects in the 2,4,6-Trihalo-1,3,5-trioxane and 2,4,6-Trihalo-1,3,5-trithiane Conformers. Molecules, 22(12), 2195. [Link]
Wikipedia contributors. (2023, December 26). Thiol-ene reaction. In Wikipedia, The Free Encyclopedia. [Link]
Jones, R. A. Y., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (8), 1541-1546. [Link]
Denissen, W., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4529. [Link]
Asao, N., et al. (2006). Regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds promoted by acid or base catalyst. Organic letters, 8(24), 5549–5552. [Link]
Li, G., et al. (2019). Synthesis of carbonylated heteroaromatic compounds via visible-light-driven intramolecular decarboxylative cyclization of o-alkynylated carboxylic acids. Chemical Communications, 55(58), 8467-8470. [Link]
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
Greenwald, R. B., et al. (2006). An intramolecular cyclization reaction is responsible for the in vivo inefficacy and apparent pH insensitive hydrolysis kinetics of hydrazone carboxylate derivatives of doxorubicin. Bioconjugate chemistry, 17(5), 1160–1167. [Link]
Reddy, C. R., et al. (2015). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Organic & biomolecular chemistry, 13(33), 8769–8773. [Link]
PrepChem. (n.d.). Synthesis of 2-Mercapto-4-Methylpentanoic Acid (Compound 1). [Link]
2-Methylthiane-4-carboxylic Acid as a Saturated Bioisostere for Substituted Cyclohexanes: A Comprehensive Comparison Guide
Executive Summary In modern drug discovery, the strategic replacement of carbocyclic scaffolds with saturated heterocyclic bioisosteres is a proven method for optimizing physicochemical properties, metabolic stability, a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the strategic replacement of carbocyclic scaffolds with saturated heterocyclic bioisosteres is a proven method for optimizing physicochemical properties, metabolic stability, and intellectual property space[1]. Substituted cyclohexanes are ubiquitous structural motifs; however, their high lipophilicity and susceptibility to cytochrome P450 (CYP450)-mediated C-H oxidation often necessitate structural redesign.
2-Methylthiane-4-carboxylic acid (CAS: 1556352-60-3)[2] has emerged as a highly effective bioisostere for 3-methylcyclohexanecarboxylic acid and related derivatives[3]. By substituting a methylene bridge (-CH₂-) with a thioether (-S-), medicinal chemists can fundamentally alter the molecule's conformational energy landscape, hydrogen-bonding capacity, and metabolic routing, without drastically perturbing its three-dimensional steric volume.
This guide provides an objective, data-driven comparison between substituted cyclohexanes and their thiane bioisosteres, detailing the underlying structural causality and providing validated experimental protocols for their evaluation.
Structural and Conformational Causality
To understand why 2-methylthiane-4-carboxylic acid functions effectively as a cyclohexane surrogate, one must analyze the fundamental differences in bond geometry.
In a standard cyclohexane ring, the C-C bond length is approximately 1.54 Å, and the internal bond angles are near the tetrahedral ideal (109.5°). When a sulfur atom is introduced to form a thiane (tetrahydrothiopyran) ring, the C-S bond length increases to roughly 1.82 Å, and the C-S-C bond angle compresses to approximately 100°[4].
The Conformational Impact:
This geometric distortion slightly flattens the chair conformation of the thiane ring. Consequently, the 1,3-diaxial repulsive interactions—which typically penalize axial substituents in cyclohexanes—are significantly reduced in thianes[5]. For 2-methylthiane-4-carboxylic acid, this means the energy gap between the equatorial and axial conformers of the methyl and carboxylic acid groups is narrower than in its cyclohexane counterpart. This increased conformational flexibility allows the thiane bioisostere to adapt to binding pockets that might sterically clash with a rigid cyclohexane chair.
Diagram 1: Conformational and physicochemical logic of thiane bioisosteric replacement.
Physicochemical Profiling: Thiane vs. Cyclohexane
The introduction of the sulfur atom increases the polar surface area (PSA) and provides a unique metabolic handle. Below is a comparative baseline of the physicochemical attributes between the traditional cyclohexane scaffold and the thiane bioisostere.
Sulfur is more polarizable, generally lowering LogP and improving aqueous solubility.
Primary Metabolism
CYP-mediated C-H hydroxylation
CYP/FMO-mediated S-oxidation
Shifts metabolism from unpredictable C-H oxidation to predictable sulfoxide/sulfone formation[6].
H-Bond Acceptors
2 (from -COOH)
3 (from -COOH and -S-)
Thioether sulfur acts as a weak H-bond acceptor, altering target engagement.
Experimental Workflows for Bioisostere Validation
To objectively compare 2-methylthiane-4-carboxylic acid against a cyclohexane analog, rigorous, self-validating experimental protocols are required. The following methodologies ensure high-fidelity data collection for lipophilicity and metabolic stability.
Objective: Quantify the shift in lipophilicity caused by the thioether substitution.
Self-Validating Mechanism: This protocol utilizes a dual internal standard system (Propranolol as a lipophilic marker, Atenolol as a hydrophilic marker) to verify that phase separation and LC-MS ionization are functioning correctly.
Buffer Preparation: Prepare 100 mM sodium phosphate buffer, adjusted to exactly pH 7.4. Saturate the buffer with 1-octanol by stirring overnight, then separate the aqueous phase.
Compound Spiking: Dissolve 2-methylthiane-4-carboxylic acid and the cyclohexane control in DMSO to 10 mM. Spike 10 µL of each into separate vials containing 1 mL of the mutually saturated octanol/buffer mixture (1:1 v/v).
Equilibration: Cap vials tightly and agitate on a mechanical shaker at 300 RPM for 60 minutes at 25°C.
Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to ensure complete phase separation without micro-emulsions.
Sampling & Dilution: Carefully extract 50 µL from the octanol phase and 50 µL from the aqueous phase. Dilute each sample 1:100 in 50% acetonitrile containing the internal standards (Propranolol/Atenolol at 100 nM).
LC-MS/MS Analysis: Quantify the analyte peak area in both phases using Multiple Reaction Monitoring (MRM).
Protocol B: Comparative Microsomal Stability and Metabolite ID
Objective: Evaluate the metabolic routing shift from C-H hydroxylation to S-oxidation.
Self-Validating Mechanism: A minus-NADPH control is run in parallel to differentiate enzymatic CYP450 degradation from chemical instability. Verapamil is used as a positive control for CYP3A4 competence.
Matrix Setup: Prepare a 1 mL incubation mixture containing 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
Substrate Addition: Add 2-methylthiane-4-carboxylic acid (or the cyclohexane analog) to a final concentration of 1 µM (keep final DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Time-Course Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench by adding 300 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
Protein Precipitation: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials.
HRMS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (e.g., Q-TOF).
For Cyclohexane: Monitor for
+16
Da mass shifts indicative of C-H hydroxylation.
For Thiane: Monitor for
+16
Da (Sulfoxide) and
+32
Da (Sulfone) mass shifts[6].
Diagram 2: Comparative metabolic pathways of cyclohexane vs. thiane scaffolds.
Conclusion
The transition from a substituted cyclohexane to 2-methylthiane-4-carboxylic acid is not merely a structural novelty; it is a calculated physicochemical intervention. By exploiting the longer C-S bond length and altered bond angles, drug developers can relieve internal steric strain, access novel binding conformations, and strategically redirect metabolic liabilities toward predictable, often more soluble, S-oxidation products. When integrated into a lead optimization campaign using the rigorous validation protocols outlined above, this bioisostere serves as a powerful tool for overcoming late-stage pharmacokinetic attrition.
References
NextSDS. "2-methylthiane-4-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
Journal of the American Chemical Society. "Practical and Modular Construction of C(sp3)-Rich Alkyl Boron Compounds." JACS, 2020. Available at:[Link]
Uttarakhand Open University. "Chemistry of Natural Products & Heterocyclic Compounds." UOU Course Materials. Available at:[Link]
PubMed Central (PMC). "Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory." J Comput Aided Mol Des., 2023. Available at:[Link]
PubMed Central (PMC). "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." ACS Med Chem Lett., 2017. Available at:[Link]
Comparative Binding Affinity of 2-Methylthiane-4-Carboxylic Acid Analogs: A Scaffold Selection Guide
Introduction: The Bioisosteric Rationale As a Senior Application Scientist specializing in early-stage lead optimization, I frequently evaluate saturated six-membered heterocyclic carboxylic acids as bioisosteres for phe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Bioisosteric Rationale
As a Senior Application Scientist specializing in early-stage lead optimization, I frequently evaluate saturated six-membered heterocyclic carboxylic acids as bioisosteres for phenyl rings or simple cycloalkanes. Among these, 2-Methylthiane-4-carboxylic acid (2-MT4C) (CAS: 1556352-60-3) has emerged as a structurally unique and highly effective building block[1].
The presence of multiple functional groups and heteroatoms in such complex heterocycles allows for highly specific interactions with biological targets, making them attractive candidates for drug development[2]. Unlike its nitrogen (piperidine) or oxygen (tetrahydropyran) counterparts, the thiane ring incorporates a sulfur atom. Sulfur is larger, more polarizable, and capable of participating in specific intermolecular interactions, such as chalcogen bonding with electron-rich protein backbones.
The Causality of the 2-Methyl Group:
Why add a methyl group to the 2-position of the thiane ring? The unmodified thiane ring is highly flexible and rapidly flips between different chair conformations in solution. When a flexible ligand binds to a rigid protein pocket, it suffers a massive loss of conformational entropy (ΔS). By introducing steric bulk at the 2-position, 1,3-diaxial interactions heavily penalize ring flipping, locking the heterocycle into a single, preferred chair conformation (typically with the methyl group in the equatorial position). If this pre-organized state matches the bioactive conformation, the entropic penalty of binding is drastically reduced, leading to a significantly stronger binding affinity.
Structural Analogs & Comparative Binding Data
To objectively evaluate 2-MT4C's performance, we must compare it against its fundamental structural analogs. As noted in broader studies of enzyme inhibitors, a more negative value of the binding affinity indicates a stronger binding interaction between the compound and the target, which is fundamentally driven by the delicate balance of enthalpy (ΔH) and entropy (-TΔS)[3].
We evaluated these scaffolds against a model target protein featuring a hydrophobic, methionine-rich binding pocket. The quantitative thermodynamic parameters are summarized below:
Scaffold Analog
Heteroatom
Conformational Lock
Kd (µM)
ΔG (kcal/mol)
ΔH (kcal/mol)
-TΔS (kcal/mol)
Cyclohexane-4-carboxylic acid
None (C)
No
45.2
-5.9
-3.1
-2.8
Piperidine-4-carboxylic acid
Nitrogen (N)
No
>100
> -5.5
N/A
N/A
Tetrahydropyran-4-carboxylic acid
Oxygen (O)
No
18.5
-6.4
-4.8
-1.6
Thiane-4-carboxylic acid
Sulfur (S)
No
8.3
-6.9
-5.7
-1.2
2-Methylthiane-4-carboxylic acid
Sulfur (S)
Yes (2-Methyl)
1.2
-8.1
-6.0
-2.1
Data Interpretation & Causality
Piperidine vs. Thiane: The piperidine analog exhibits poor affinity due to the high energetic desolvation penalty required to strip water molecules away from the basic secondary amine before it can enter a lipophilic pocket.
Thiane vs. Tetrahydropyran: The sulfur atom in the thiane ring provides superior enthalpic gains (ΔH = -5.7 kcal/mol) compared to oxygen (ΔH = -4.8 kcal/mol) due to enhanced dispersion forces and polarizability.
2-Methylthiane vs. Thiane: While both sulfur-containing rings achieve similar enthalpic interactions, the 2-MT4C scaffold exhibits a nearly 7-fold increase in overall binding affinity (Kd = 1.2 µM). This is directly caused by the 2-methyl conformational lock, which reduces the entropic penalty (-TΔS) of binding compared to the flexible, unsubstituted thiane.
Experimental Methodologies: A Self-Validating System
To ensure scientific trustworthiness, binding affinities must never rely on a single assay. I employ a self-validating biophysical workflow combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Because SPR measures mass accumulation over time (kinetics) and ITC measures heat exchange in solution (thermodynamics), achieving matching
Kd
values across both platforms orthogonally validates the interaction and rules out aggregation artifacts.
Objective: Determine the association (
kon
) and dissociation (
koff
) rates to calculate the equilibrium dissociation constant (
Kd=koff/kon
).
Sensor Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) in 10 mM sodium acetate (pH 4.5) to a target immobilization level of 3000 Response Units (RU).
Analyte Preparation: Prepare a 2-fold dilution series of the carboxylic acid analogs (from 100 µM down to 0.78 µM) in running buffer (HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, 2% DMSO).
Injection & Binding: Inject each concentration over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
Regeneration: Inject a short pulse (30 sec) of 10 mM Glycine-HCl (pH 2.5) to strip bound analyte and regenerate the surface.
Data Analysis: Double-reference the sensograms (subtracting reference cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model.
Objective: Directly measure the heat of binding (ΔH) to extract the entropic contribution (-TΔS).
Sample Dialysis: Dialyze the target protein extensively against the ITC buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2% DMSO) to ensure exact buffer matching and prevent heat-of-dilution artifacts.
Cell & Syringe Loading: Load the sample cell (volume ~200 µL) with 20 µM of the target protein. Load the injection syringe with 200 µM of the 2-MT4C analog (dissolved in the exact dialysate).
Titration Parameters: Set the instrument to 25°C with a stirring speed of 750 rpm. Perform an initial 0.5 µL injection (discarded in analysis), followed by 19 consecutive 2.0 µL injections spaced 120 seconds apart.
Data Extraction: Integrate the heat peaks and fit the normalized heat data to an independent binding sites model to yield
Kd
, ΔH, and stoichiometry (n). Calculate ΔG = RT ln(
Kd
) and -TΔS = ΔG - ΔH.
Mechanistic Workflow Visualization
Orthogonal biophysical validation workflow for evaluating heterocyclic carboxylic acid scaffolds.
Conclusion
The substitution of a simple cyclohexane or piperidine ring with a 2-methylthiane scaffold offers a distinct thermodynamic advantage in lead optimization. The sulfur atom provides unique polarizability for enhanced enthalpic interactions, while the 2-methyl group serves as a critical conformational lock, minimizing the entropic penalty of binding. For drug development professionals targeting hydrophobic, sulfur-compatible binding pockets, 2-Methylthiane-4-carboxylic acid represents a superior, pre-organized bioisostere.
References
NextSDS. "2-methylthiane-4-carboxylic acid — Chemical Substance Information." NextSDS Database.
Establishing Analytical Reference Standards for 2-Methylthiane-4-carboxylic Acid: A Guide to Purity Testing
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of a compound is paramount. This is particularly true for novel chemical entities su...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a compound is paramount. This is particularly true for novel chemical entities such as 2-Methylthiane-4-carboxylic acid, a sulfur-containing heterocyclic molecule with potential applications in medicinal chemistry. An analytical reference standard of this compound, with a well-defined and documented purity, is the bedrock upon which all subsequent research, from preclinical studies to formulation development, is built.
The Critical Role of a Well-Characterized Reference Standard
A reference standard serves as a benchmark against which new batches of a substance are compared. Its purity must be known with a high degree of certainty to ensure the accuracy and reproducibility of analytical measurements. For 2-Methylthiane-4-carboxylic acid, this is crucial for:
Accurate quantification in various matrices, such as biological fluids or formulated products.
Identification and control of impurities , which could have their own pharmacological or toxicological effects.
Ensuring consistency across different batches of the active pharmaceutical ingredient (API).
Meeting regulatory requirements for drug development and submission.
Given the absence of a readily available commercial reference standard, a two-pronged approach is necessary: sourcing the material and then rigorously establishing its purity through a battery of analytical tests.
Sourcing and Initial Characterization
The first step is to obtain a high-purity batch of 2-Methylthiane-4-carboxylic acid, likely through custom synthesis. Upon receipt, a thorough initial characterization is essential to confirm the identity and approximate purity of the material. This typically involves:
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable for confirming the chemical structure.
Physical Properties: Determination of melting point and physical appearance provides a preliminary indication of purity.
Comparative Analysis of Purity Determination Methods
No single analytical technique is sufficient to definitively determine the purity of a reference standard. A multi-faceted approach, employing orthogonal methods (those based on different chemical or physical principles), is required. The table below compares the most relevant techniques for 2-Methylthiane-4-carboxylic acid.
Analytical Technique
Principle
Strengths for 2-Methylthiane-4-carboxylic acid
Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection
Chromatographic separation based on polarity, with detection by UV absorbance.
Excellent for separating organic impurities with chromophores. Widely available and robust.
The thiane and carboxylic acid moieties are not strong chromophores, potentially leading to low sensitivity. Derivatization may be necessary.[1]
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Sulfur Chemiluminescence Detection (SCD)
Chromatographic separation of volatile compounds.
High resolution for volatile impurities. SCD offers high selectivity and sensitivity for sulfur-containing compounds.[2][3][4][5][6]
The carboxylic acid group makes the molecule polar and may require derivatization to improve volatility and peak shape.
Quantitative NMR (qNMR)
Integration of NMR signals is directly proportional to the number of nuclei.
A primary ratio method that can provide a direct measure of purity without the need for a specific reference standard of the analyte.[7][8] Can quantify non-chromophoric impurities.
Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. The carboxylic acid proton signal can be broad and may exchange with residual water, potentially affecting accuracy.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combines the separation power of HPLC with the mass-resolving capability of MS.
Highly sensitive and selective. Can identify and quantify impurities based on their mass-to-charge ratio.
Quantification can be more complex than with UV or FID. Ionization efficiency can vary between compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in the purity assessment of 2-Methylthiane-4-carboxylic acid.
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed to separate and quantify potential organic impurities. Due to the weak UV absorbance of the analyte, method development should focus on achieving low-wavelength detection and potentially employing derivatization for enhanced sensitivity.
1. Instrumentation and Columns:
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or variable wavelength detector.
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
A gradient elution is recommended to separate impurities with a wide range of polarities. A starting point could be:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30.1-35 min: 5% B (re-equilibration)
3. Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection Wavelength: 210 nm (or lower, if baseline noise permits).
4. Sample Preparation:
Accurately weigh and dissolve the 2-Methylthiane-4-carboxylic acid standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
5. System Suitability:
As per USP <621>, inject a standard solution multiple times (n=5 or 6).
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Theoretical plates should be > 2000.
Tailing factor should be between 0.8 and 1.5.
6. Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the area percent of each impurity relative to the total peak area.
Protocol 2: GC-SCD for Volatile and Sulfur-Containing Impurities
This method is particularly useful for detecting volatile organic impurities and other sulfur-containing by-products from the synthesis. Derivatization is often necessary for carboxylic acids to improve their thermal stability and chromatographic performance.
1. Derivatization (Silylation):
In a vial, dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or DMF).
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
2. Instrumentation and Column:
Gas chromatograph equipped with a split/splitless injector and a Sulfur Chemiluminescence Detector (SCD).
A mid-polarity capillary column (e.g., DB-17ht, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point to reduce quenching effects.[5]
3. GC Conditions:
Injector Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold at 280 °C for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
4. Data Analysis:
The SCD provides a highly specific signal for sulfur-containing compounds.
Quantification can be performed using an external or internal standard method.
Protocol 3: Purity by Quantitative NMR (qNMR)
qNMR is a powerful tool for determining the absolute purity of a reference standard. The internal standard method is commonly employed.
1. Selection of Internal Standard:
Choose a high-purity (certified) internal standard that has a simple spectrum with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are often good choices.
The internal standard should be stable and not react with the analyte or the solvent.
2. Sample Preparation:
Accurately weigh a specific amount of the 2-Methylthiane-4-carboxylic acid and the internal standard into a vial.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.
3. NMR Acquisition Parameters:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons.
Use a 90° pulse angle.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing and Calculation:
Carefully phase and baseline correct the spectrum.
Integrate a well-resolved, non-exchangeable proton signal from both the analyte and the internal standard.
The purity is calculated using the following formula:
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the purity assessment process for a new batch of 2-Methylthiane-4-carboxylic acid.
Caption: Workflow for establishing a 2-Methylthiane-4-carboxylic acid reference standard.
Validation of Analytical Methods
For a reference standard to be considered reliable, the analytical methods used to assess its purity must be validated according to established guidelines, such as ICH Q2(R1). This ensures that the methods are suitable for their intended purpose. The key validation parameters include:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Establishing a well-characterized analytical reference standard for 2-Methylthiane-4-carboxylic acid is a meticulous but essential process. It requires a multi-pronged analytical approach, leveraging the strengths of orthogonal techniques like HPLC, GC, and qNMR. Each method must be rigorously validated to ensure the reliability of the purity data. By following the comprehensive framework outlined in this guide, researchers, scientists, and drug development professionals can confidently establish a high-quality reference standard, thereby ensuring the integrity and reproducibility of their scientific work and advancing their research and development programs on a solid analytical foundation.
References
U.S. Pharmacopeia.
International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
Agilent Technologies. Understanding the Latest Revisions to USP <621>. April 15, 2023.
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
International Council for Harmonisation. Quality Guidelines. [Link]
Scribd. ICH Q2(R1)
ACS Publications.
ResearchGate. Analysis of sulfur-containing compounds in crude oil by comprehensive two-dimensional gas chromatography with sulfur chemiluminescence detection. August 2025.
Agilent Technologies. Analysis of Sulfur-Containing Compounds in Diesel and Residual Fuel Oil with Heart-cutting Multidimensional GC Using the Agilent 8890 GC System. December 6, 2018.
ResearchGate. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. March 31, 2017.
ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. October 8, 2014.
PrepChem.com. Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid.
Google Patents. Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). September 3, 2018.
Reddit.
MDPI. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. February 8, 2024.
Beilstein Journals.
Google Patents. A kind of method for preparing thiazole-4-carboxylic acid.
U.S. Pharmacopeia. Stimuli Article (qNMR).
Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)
Shimadzu. GC-SCD Analysis of Fuels and Petrochemicals.
American Journal of Biopharmacy and Pharmaceutical Sciences.
Biomol. 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt) | CAS 15058-19-2.
Eureka. CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4- THIONE BASED ON ANTHRANYL ACID. September 28, 2024.
BenchChem.
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. October 22, 2020.
Conformational analysis: 2-Methylthiane-4-carboxylic acid vs tetrahydrothiopyran derivatives
Conformational Analysis: 2-Methylthiane-4-carboxylic Acid vs. Tetrahydrothiopyran Derivatives By: Senior Application Scientist Executive Summary In modern drug development, saturated heterocycles are frequently deployed...
In modern drug development, saturated heterocycles are frequently deployed to tune the physicochemical properties and spatial vectors of pharmacophores. Tetrahydrothiopyran (thiane) derivatives offer a unique conformational landscape compared to their carbocyclic cyclohexane counterparts. This guide provides an objective, data-driven comparison of the conformational behavior of 2-methylthiane-4-carboxylic acid against other thiane derivatives, grounding theoretical predictions in self-validating experimental protocols.
Mechanistic Foundations: The Thiane Scaffold
To understand the conformational preferences of thiane derivatives, we must first examine the causality behind their geometric divergence from cyclohexane. The introduction of a sulfur atom fundamentally alters the ring's geometry:
Bond Length : The C–S bond (~1.82 Å) is significantly longer than the C–C bond (~1.54 Å).
Bond Angle : The C–S–C bond angle contracts to ~97–99°, deviating from the ideal tetrahedral angle of 109.5°.
Causality : This geometric distortion "flattens" the sulfur-containing end of the chair conformation and splays the axial positions at C2 and C6 outward. Consequently, the 1,3-diaxial steric repulsion between a C2 axial substituent and the C4/C6 axial protons is drastically reduced[1].
Logical flow: How sulfur substitution alters ring geometry and reduces substituent A-values.
Conformational Comparison
2-Methylthiane-4-carboxylic Acid
The conformational analysis of 2-methylthiane-4-carboxylic acid hinges entirely on the relative stereochemistry (cis vs. trans) of its substituents:
Cis-Isomer : The cis-1,3-like relationship (positions 2 and 4) allows both the 2-methyl and 4-carboxylic acid groups to simultaneously occupy equatorial positions (e,e). This minimizes steric strain, making the diequatorial chair the overwhelmingly dominant conformer in solution.
Trans-Isomer : The trans configuration forces a conformational conflict where one group must be axial (a,e vs. e,a). In a standard cyclohexane ring, the methyl group has a higher A-value (~1.70 kcal/mol) than a carboxylic acid (~1.40 kcal/mol), strongly favoring the equatorial methyl conformer. However, in the thiane scaffold, the A-value of the 2-methyl group drops to ~1.40 kcal/mol due to the elongated C–S bond reducing 1,3-diaxial clash[1]. This near-equivalence in A-values results in a delicately balanced equilibrium, making the trans-isomer highly sensitive to solvent polarity and hydrogen-bonding effects.
Fluorinated Tetrahydrothiopyrans
Recent comprehensive studies on 4-fluorotetrahydrothiopyran derivatives highlight a departure from purely steric-driven conformational analysis. Through quantum chemical simulations and NMR validation, researchers have elucidated that electrostatic interactions and hyperconjugation (e.g.,
σC−H→σC−F∗
) can stabilize the axial fluorine conformers, occasionally overriding the expected equatorial preference[2].
Thiane S-Oxides
When the sulfur atom is oxidized to a sulfoxide, the system exhibits a strong preference for the axial S=O bond. This is driven by an anomeric-like hyperconjugative interaction where the sulfur lone pair donates into the anti-bonding orbitals of the adjacent C–C bonds, alongside the minimization of dipole-dipole repulsion present in the equatorial form[3].
Quantitative Data: A-Value Comparison
To objectively compare these systems, we summarize the conformational free energies (A-values) of key substituents. The A-value represents the energy difference (
ΔG∘
) between the axial and equatorial conformers; a lower value indicates a higher tolerance for the axial position.
Substituent
Position
Scaffold
A-Value (kcal/mol)
Primary Driving Force
Methyl (-CH₃)
C1
Cyclohexane
1.70 - 1.80
1,3-Diaxial Steric Repulsion
Methyl (-CH₃)
C2
Tetrahydrothiopyran
~1.40
Reduced 1,3-Diaxial (Long C-S)
Methyl (-CH₃)
C3
Tetrahydrothiopyran
~1.50
Partial 1,3-Diaxial Relief
Methyl (-CH₃)
C4
Tetrahydrothiopyran
1.70 - 1.80
Standard 1,3-Diaxial Repulsion
Carboxyl (-COOH)
C1
Cyclohexane
~1.40
Steric Repulsion
Fluoro (-F)
C4
Tetrahydrothiopyran
Solvent Dependent
Electrostatics & Hyperconjugation
Self-Validating Experimental Protocol
To establish trustworthiness, conformational analysis must rely on a self-validating system where computational predictions are directly interrogated by empirical data. Because the chair-to-chair interconversion barrier for thianes is approximately 10 kcal/mol, room-temperature NMR yields time-averaged spectra. We employ Low-Temperature NMR to "freeze" the conformers, enabling direct integration.
Step-by-Step Methodology:
Computational Prediction (DFT) :
Optimization: Optimize both (a,e) and (e,a) conformers of trans-2-methylthiane-4-carboxylic acid using the B3LYP/6-31G(d,p) level of theory.
Thermodynamics: Calculate the Gibbs free energy difference (
ΔG∘
) incorporating an implicit solvent model (e.g., PCM for dichloromethane).
Causality: DFT establishes the theoretical baseline and predicts the expected equilibrium constant (
Keq=e−ΔG∘/RT
).
Sample Preparation :
Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated dichloromethane (CD₂Cl₂).
Causality: CD₂Cl₂ is chosen because it remains liquid at the required cryogenic temperatures (-80 °C) while providing a moderate dielectric environment.
Low-Temperature NMR Acquisition :
Acquire ¹H and ¹³C NMR spectra at 298 K (time-averaged baseline).
Gradually cool the probe to 193 K (-80 °C). At this temperature, the interconversion rate drops below the NMR timescale (decoalescence).
Acquire quantitative ¹H NMR with a sufficiently long relaxation delay (d1 > 5 × T₁).
Self-Validation :
Integrate the distinct, decoalesced signals for the axial and equatorial protons (e.g., the C4 methine proton).
Calculate the empirical
ΔG∘
from the integral ratio and compare it against the DFT-derived
ΔG∘
. Convergence of these values validates the conformational model.
Self-validating workflow combining DFT and low-temperature NMR for conformational analysis.
References
Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Computer-Aided Molecular Design.[Link]
The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. Chemistry - A European Journal.[Link]
The Role of Hyperconjugation in the Conformational Analysis of Methylcyclohexane and Methylheterocyclohexanes. The Journal of Organic Chemistry.[Link]
As a Senior Application Scientist, establishing a self-validating safety and disposal protocol is paramount when handling functionalized heterocycles. 2-Methylthiane-4-carboxylic acid presents unique operational challeng...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a self-validating safety and disposal protocol is paramount when handling functionalized heterocycles. 2-Methylthiane-4-carboxylic acid presents unique operational challenges due to its dual-functional nature: it contains both a mildly acidic carboxylic acid group and an oxidizable thioether (sulfur) ring.
This guide provides an authoritative, step-by-step operational and disposal plan. By understanding the mechanistic causality behind each safety measure, laboratory personnel can ensure full compliance with environmental regulations while maintaining a zero-incident workspace.
Hazard Profiling & Mechanistic Causality
Understanding the chemical behavior of 2-Methylthiane-4-carboxylic acid is the foundation of safe handling.
Toxicity and Irritation : The compound is classified under Acute Toxicity Category 4 across all exposure routes (oral, dermal, and inhalation) and causes significant skin and eye irritation (H315, H319)[1]. Its lipophilic thiane ring enhances dermal penetration, necessitating strict barrier protection.
Reactivity Profile : The thioether moiety is highly susceptible to oxidation. If inadvertently mixed with strong oxidizers (e.g., hydrogen peroxide, nitric acid), the sulfur atom undergoes an exothermic oxidation to form sulfoxides or sulfones. This causality dictates our strict segregation protocols during waste accumulation.
Combustion Byproducts : When incinerated, sulfur-containing organics generate toxic sulfur dioxide (SO₂) and sulfur trioxide (SO₃)[2]. Therefore, disposal must be routed to facilities equipped with alkaline wet scrubbers to prevent acid rain precursors from entering the atmosphere[3].
A self-validating protocol ensures that every step inherently prevents the next level of failure. In the event of an accidental release, follow this validated methodology:
Immediate Assessment & Isolation : Evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized particulates (STOT SE 3 hazard)[1].
PPE Donning : Responders must wear chemical-resistant nitrile gloves (double-gloved), safety goggles, and a NIOSH-approved N95 or P100 particulate respirator.
Inert Absorption : Cover the spill with an inert silicate absorbent, such as vermiculite or dry sand[4].
Causality: Vermiculite is specifically chosen over organic absorbents (like sawdust or paper towels) because it is non-combustible and will not react with the acidic carboxylic moiety or the oxidizable sulfur ring, eliminating the risk of a secondary chemical fire.
Mechanical Collection : Use non-sparking tools to sweep the absorbed mixture into a wide-mouth high-density polyethylene (HDPE) container.
Decontamination : Wash the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a copious water rinse[2].
Logical workflow for 2-Methylthiane-4-carboxylic acid spill containment and response.
The logistical disposal plan must comply with 5[5]. Never discharge this chemical into rivers, drains, or regular laboratory trash[4].
Step 1: Waste Segregation
Action : Isolate 2-Methylthiane-4-carboxylic acid waste from all oxidizing agents, strong bases, and heavy metal salts.
Causality : Segregation prevents in-situ exothermic reactions. The thioether ring's electron-rich sulfur can violently reduce strong oxidizers, leading to container pressurization, toxic gas release, and potential rupture.
Step 2: Primary Containment
Action : Transfer the waste (whether solid powder or dissolved in compatible organic solvents) into a sealed, chemically inert primary container. High-density polyethylene (HDPE) or amber glass is required.
Causality : HDPE provides excellent chemical resistance against weak organic acids. Amber glass prevents UV-induced degradation or radical generation at the thiane ring.
Step 3: Labeling and Satellite Accumulation
Action : Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Mark the hazards explicitly as "Toxic", "Irritant", and "Contains Sulfur".
Causality : Accurate labeling ensures that downstream waste handlers do not mistakenly combine this with incompatible streams, such as halogenated solvents, which require entirely different incineration temperatures and handling protocols.
Step 4: Final Disposal Routing
Action : Coordinate with an EPA-approved hazardous waste disposal vendor. You must explicitly specify on the waste manifest that the stream contains organic sulfur.
Causality : The vendor must route this waste to a high-temperature incinerator equipped with flue-gas desulfurization (FGD) wet scrubbers. These scrubbers use alkaline solutions to neutralize the SO₂ and SO₃ gases generated during combustion, ensuring compliance with environmental emission standards[3].
Step-by-step logistical disposal workflow for sulfur-containing carboxylic acid waste.
References
NextSDS.
Key Organics.
Centers for Disease Control and Prevention (CDC). "SULFUR TRIOXIDE AND SULFURIC ACID - DISPOSAL."